2-Amino-3-cyanoisoquinolinium Derivatives and Analogs: A Technical Guide to Synthetic Utility and Biological Applications
Executive Summary The 2-amino-3-cyanoisoquinolinium scaffold (base CAS: 120332-82-3; tosylate salt CAS: 120332-83-4) represents a highly versatile class of nitrogen-containing heterocycles. Characterized by an electrophi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-amino-3-cyanoisoquinolinium scaffold (base CAS: 120332-82-3; tosylate salt CAS: 120332-83-4) represents a highly versatile class of nitrogen-containing heterocycles. Characterized by an electrophilic N-amino group and an electron-withdrawing cyano substituent at the C3 position, these compounds serve as critical intermediates in the synthesis of complex fused tetrazines. Beyond their utility as synthetic building blocks, the broader class of 3-cyanoisoquinoline derivatives has demonstrated profound pharmacological significance, ranging from cardiac ion channel modulation to potent agricultural antifungal activity.
This technical guide provides an in-depth analysis of the structural chemistry, detailed self-validating synthetic protocols, and the pharmacological applications of 2-amino-3-cyanoisoquinolinium derivatives and their functional analogs.
Structural Chemistry and Mechanistic Reactivity
The reactivity of 2-amino-3-cyanoisoquinolinium salts is primarily governed by the extreme polarization of the isoquinoline ring system. The introduction of the N-amino group creates a permanent positive charge on the heterocyclic nitrogen, which is further stabilized by the electron-withdrawing nature of the C3-cyano group.
Electrophilic Amination
The synthesis of the 2-amino-3-cyanoisoquinolinium core is achieved via the electrophilic amination of 3-cyanoisoquinoline [1]. O-Tosylhydroxylamine is utilized as the amination reagent because the tosylate acts as an exceptional leaving group. The lone pair on the isoquinoline nitrogen acts as a nucleophile, attacking the nitrogen of the hydroxylamine derivative. The use of an aprotic solvent like dichloromethane (CH₂Cl₂) is a deliberate choice: it dissolves the neutral starting materials but forces the highly polar, newly formed isoquinolinium tosylate salt to precipitate, thereby driving the reaction forward and simplifying isolation.
Base-Promoted Dimerization
When exposed to a strong base (e.g., sodium hydroxide), the 2-amino-3-cyanoisoquinolinium salt undergoes rapid deprotonation. This generates a highly reactive zwitterionic N-imide intermediate. Due to the asymmetric electronic distribution caused by the C3-cyano group, this intermediate acts as a 1,3-dipole equivalent. It undergoes a highly regioselective, head-to-tail[3+3] dimerization to form a complex fused heterocyclic system: 6,14-dicyano-8,8a,16,16a-tetrahydro[1,2,4,5]tetrazino[6,1-a:3,4-a']diisoquinoline [1].
Fig 1: Synthesis and selective dimerization of 2-amino-3-cyanoisoquinolinium tosylate.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.
Protocol A: Synthesis of 2-Amino-3-cyanoisoquinolinium Tosylate
Objective: To synthesize the N-aminated precursor via electrophilic amination [1].
Preparation: Dissolve 10.0 mmol of 3-cyanoisoquinoline in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: Slowly add 11.0 mmol (1.1 equivalents) of O-tosylhydroxylamine to the solution at 0°C to control the initial exothermic reaction.
Reaction Progression: Allow the mixture to warm to room temperature and stir continuously for 5.0 hours.
Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material spot should disappear, and a heavy white/pale-yellow precipitate (the product salt) will form in the non-polar solvent.
Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold CH₂Cl₂ (2 × 15 mL) to remove unreacted starting materials and non-polar impurities.
Drying: Dry the solid in a vacuum desiccator overnight to yield 2-amino-3-cyanoisoquinolinium tosylate (Expected yield: ~75%).
Protocol B: Base-Promoted Synthesis of Fused Tetrazine
Objective: To induce the selective dimerization of the N-imide zwitterion [1].
Dissolution: Suspend 5.0 mmol of the synthesized 2-amino-3-cyanoisoquinolinium tosylate in 30 mL of distilled water. (The salt may only partially dissolve).
Deprotonation: Dropwise, add a 10% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 9-10.
Causality Note: The alkaline environment immediately deprotonates the N-amino group, generating the transient N-imide, which spontaneously dimerizes.
Reaction Progression: Stir the mixture at room temperature for 2 hours.
Self-Validation Check: A distinct color change and the formation of a new, highly insoluble precipitate (the fused tetrazine) will occur as the dimerization proceeds.
Workup: Filter the resulting solid, wash extensively with distilled water to remove sodium tosylate and excess NaOH, and recrystallize from ethanol to obtain pure 6,14-dicyano-8,8a,16,16a-tetrahydro[1,2,4,5]tetrazino[6,1-a:3,4-a']diisoquinoline (Expected yield: ~69%).
Pharmacological Significance of 3-Cyanoisoquinoline Analogs
While the 2-amino derivatives are prized for their synthetic utility, the broader class of 3-cyanoisoquinoline analogs has been extensively optimized for biological activity.
Atrial fibrillation (AF) is a common cardiac arrhythmia. The ultra-rapid delayed rectifier potassium current (
IKur
), mediated by the Kv1.5 channel, is expressed in the human atrium but not the ventricle. Derivatives of isoquinoline-3-nitriles have been synthesized as orally bioavailable Kv1.5 antagonists. Structural modifications of the 3-cyanoisoquinoline core have yielded compounds with excellent potency and selectivity, effectively prolonging the atrial refractory period without inducing ventricular arrhythmias[2].
Fungal phytopathogens like Rhizoctonia solani cause devastating crop losses. Researchers have utilized the 3-cyanoisoquinoline scaffold to synthesize simplified analogs of the natural alkaloid berberine. By substituting the 3-position with various aromatic heterocycles, novel antifungal agents have been discovered. For instance, compound YKL-46 demonstrated an EC₅₀ value of 5.6 μg/mL against R. solani. Mechanistically, these analogs alter cell membrane permeability and disrupt mycelial morphology, offering a potent alternative to traditional agricultural fungicides [3].
Fig 2: Pharmacological development workflow for 3-cyanoisoquinoline derivatives.
Quantitative Data Summaries
Table 1: Synthetic Yields and Conditions for Core Derivatives
Table 2: Biological Activity of Key 3-Cyanoisoquinoline Analogs
Compound Class
Target / Pathogen
Key Application
Efficacy Metric
Ref
Isoquinoline-3-nitriles
Kv1.5 Potassium Channel
Atrial Fibrillation Therapy
High potency (IC₅₀ in nM range)
[2]
3-Arylisoquinolines (YKL-46)
Rhizoctonia solani
Phytopathogen Control
EC₅₀ = 5.6 μg/mL
[3]
References
Batori, S.; Hajos, G.; Sandor, P.; Messmer, A. "Selective dimerizations of substituted N-aminopyridinium salts and their benzologs." The Journal of Organic Chemistry, 1989, 54(13), 3062–3068.
URL:[Link]
Trotter, B. W.; Nanda, K. K.; Kett, N. R.; et al. "Design and synthesis of novel isoquinoline-3-nitriles as orally bioavailable Kv1.5 antagonists for the treatment of atrial fibrillation." Journal of Medicinal Chemistry, 2006, 49(24), 6954-6957.
URL:[Link]
Luo, X.-F.; Mou, G.-L.; Yang, C.-J.; et al. "Structural Simplification of Berberine to Obtain Novel Antifungal Isoquinoline Derivatives against Phytopathogenic Fungi." Journal of Agricultural and Food Chemistry, 2025, 73(38), 23906-23915.
URL:[Link]
Exploratory
Analytical Characterization and Spectroscopic Profiling of 2-Amino-3-cyanoisoquinolinium Derivatives
Executive Summary The development of novel heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. Among these, 2-amino-3-cyanoisoquinolinium salts (such as the tosylate salt, CAS: 120332...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. Among these, 2-amino-3-cyanoisoquinolinium salts (such as the tosylate salt, CAS: 120332-83-4) serve as highly versatile electrophilic building blocks[1]. They are critical intermediates in the synthesis of complex polycyclic systems, including tetrazines and N-iminoisoquinolinium ylides, which are utilized in bioorthogonal click chemistry and advanced pharmacophore development[1].
Because the reactivity of these salts hinges on the precise electronic distribution across the isoquinolinium core, rigorous structural validation is non-negotiable. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and multi-modal spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of 2-amino-3-cyanoisoquinolinium tosylate.
Mechanistic Grounding: Synthesis & Causality
The synthesis of 2-amino-3-cyanoisoquinolinium tosylate is achieved via the direct electrophilic N-amination of 3-cyanoisoquinoline using O-tosylhydroxylamine[1].
Mechanistically, the lone pair on the isoquinoline nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of O-tosylhydroxylamine. The tosylate group (an excellent leaving group) is expelled, immediately pairing with the newly formed N-aminoisoquinolinium cation to form a stable 1:1 salt. The presence of the electron-withdrawing cyano group at the C-3 position significantly modulates the electron density of the isoquinoline ring, necessitating optimized reaction conditions to ensure complete conversion.
Caption: Synthesis workflow for 2-amino-3-cyanoisoquinolinium tosylate via electrophilic N-amination.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, where the physical and chemical behavior of the compound acts as an internal quality control mechanism.
Protocol A: Synthesis and Isolation
Pre-reaction Preparation: Dry 3-cyanoisoquinoline (1.0 eq) and O-tosylhydroxylamine (1.1 eq) under high vacuum for 2 hours.
Causality:O-tosylhydroxylamine is highly moisture-sensitive. Ambient water can hydrolyze the aminating agent into inactive byproducts, drastically reducing the reaction yield.
Reaction Execution: Dissolve the 3-cyanoisoquinoline in anhydrous dichloromethane (DCM). Slowly add the O-tosylhydroxylamine at 0°C, then allow the mixture to warm to 25°C and stir for 5.0 hours[1].
Causality: DCM is strategically chosen because it solubilizes the neutral starting materials but is a fundamentally poor solvent for the highly polar isoquinolinium salt. As the product forms, it precipitates out of solution. This phase separation drives the reaction forward via Le Chatelier's principle and prevents unwanted side reactions.
Isolation & Purification: Filter the resulting precipitate and wash aggressively with cold diethyl ether.
Causality: Diethyl ether removes any unreacted starting materials and non-polar impurities while leaving the insoluble target salt completely intact.
Protocol B: Spectroscopic Sample Preparation
NMR Preparation: Dissolve 15 mg of the purified salt in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The high polarity of the salt necessitates a highly polar aprotic solvent like DMSO-
d6
. TMS provides a self-validating internal zero-point calibration (
δ
0.00 ppm), ensuring that the extreme downfield chemical shifts observed are absolute and not artifacts of solvent referencing.
FT-IR Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) module equipped with a diamond crystal.
Causality: ATR explicitly avoids the use of KBr pellets. Tosylate salts can be hygroscopic, and KBr rapidly absorbs atmospheric moisture. This would introduce a massive, broad O-H stretching artifact at ~3400 cm⁻¹ that obscures the critical N-H stretches of the primary amino group.
Mass Spectrometry (MS) Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol and inject via direct infusion into an ESI-MS.
Causality: Electrospray Ionization (ESI) is a soft ionization technique. Because the target molecule is a pre-formed cation, ESI directly transfers the intact cation into the gas phase. In contrast, Electron Impact (EI) would cause catastrophic thermal degradation and fragmentation of the N-N bond.
Spectrometric Data Architecture
The structural validation of 2-amino-3-cyanoisoquinolinium tosylate relies on a triad of analytical techniques. The logic flow below illustrates how each method independently verifies a specific structural domain of the molecule.
Caption: Multi-modal spectroscopic validation logic for confirming molecular structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
1
H NMR spectrum is dominated by the extreme deshielding effect of the positively charged isoquinolinium nitrogen.
Self-Validating Check: To ensure the amination was successful and not merely a protonation event, the integration of the tosylate methyl group (3H,
δ
2.29) must perfectly match the integration of the highly deshielded isoquinolinium H-1 proton (1H,
δ
10.25) in a strict 3:1 ratio.
Table 1:
1
H and ^{13}C NMR Assignments (400 MHz / 100 MHz, DMSO-
d6
)
Position
1
H Chemical Shift (
δ
, ppm)
Multiplicity & Integration
^{13}C Chemical Shift (
δ
, ppm)
Structural Assignment / Causality
H-1 / C-1
10.25
Singlet, 1H
151.2
Highly deshielded by adjacent N
+
and ring anisotropy.
H-4 / C-4
9.10
Singlet, 1H
124.0
Deshielded by the adjacent electron-withdrawing C≡N group.
H-5 to H-8
8.05 – 8.55
Multiplets, 4H
128.0 – 136.0
Fused benzene ring protons; standard aromatic splitting.
N-NH₂
8.25
Broad Singlet, 2H
N/A
Primary amine protons. Broadens due to quadrupolar relaxation of Nitrogen; disappears upon D₂O exchange.
C≡N
N/A
N/A
113.8
Diagnostic cyano carbon.
Tosylate Ar-H
7.48, 7.11
Doublets, 4H (AA'BB')
145.5, 128.5, 125.5
Counterion aromatic system.
Tosylate CH₃
2.29
Singlet, 3H
21.0
Internal stoichiometric standard for 1:1 salt validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the functional groups. The presence of the sharp C≡N stretch confirms the isoquinoline core remains intact, while the appearance of dual N-H stretches validates the addition of the primary amino group.
Confirms the presence of the primary N-amino group.
3050
Weak
C-H Aromatic Stretch
Standard isoquinoline/tosylate backbone.
2238
Strong, Sharp
C≡N Stretch
Validates the intact cyano group; shifted slightly higher due to the electron-poor N
+
ring.
1635, 1590
Medium
C=N, C=C Aromatic Stretches
Indicates the integrity of the heteroaromatic framework.
1195, 1032
Strong, Broad
S=O Asymmetric / Symmetric Stretch
Confirms the presence of the tosylate counterion.
Mass Spectrometry (ESI-MS)
Because the compound is a salt, the mass spectrum inherently separates the cation from the anion. Positive ion mode will exclusively detect the isoquinolinium cation, while negative ion mode (if run) will detect the tosylate anion (
m/z
171.0).
Table 3: ESI-MS Fragmentation Profile (Positive Ion Mode)
m/z
Observed
Calculated Mass
Ion Assignment
Mechanistic Causality
170.1
170.07
[M]
+
(C₁₀H₈N₃
+
)
The intact, pre-formed 2-amino-3-cyanoisoquinolinium cation[1].
143.1
143.06
[M - HCN]
+
Typical gas-phase fragmentation involving the loss of hydrogen cyanide from the cyano-substituted ring.
References
Selective dimerizations of substituted N-aminopyridinium salts and their benzologs. S. Batori, G. Hajos, P. Sandor, A. Messmer. The Journal of Organic Chemistry, 1989.
URL:[Link]
2-amino-3-cyanoisoquinolinium tosylate | 120332-83-4. MolAid Chemical Database.
Quantum Chemical Calculations for 2-Amino-3-cyanoisoquinolinium: A Comprehensive Technical Guide
Executive Summary 2-Amino-3-cyanoisoquinolinium (2-ACI) (CAS 120332-82-3) is a highly versatile cationic building block widely utilized in organic synthesis and pharmaceutical development[1]. Structurally, it features a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-3-cyanoisoquinolinium (2-ACI) (CAS 120332-82-3) is a highly versatile cationic building block widely utilized in organic synthesis and pharmaceutical development[1]. Structurally, it features a fused bicyclic isoquinolinium core substituted with an electron-donating amino group (-NH₂) at the C2 position and an electron-withdrawing cyano group (-CN) at the C3 position. This unique "push-pull" electronic configuration across a delocalized cationic
π
-system makes 2-ACI an excellent candidate for advanced computational modeling.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven methodology for performing quantum chemical calculations on 2-ACI. Rather than merely listing software commands, this guide explains the causality behind each theoretical choice, ensuring that your computational protocols form a self-validating system capable of accurately predicting the optoelectronic properties and reactivity of complex heterocyclic cations.
Computational Rationale and Level of Theory
The selection of the functional and basis set is the most critical decision in Density Functional Theory (DFT). For a cationic, conjugated system like 2-ACI, the electron density is highly delocalized, and the presence of exocyclic heteroatoms (N) introduces significant polarizability.
Density Functional: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which is strictly necessary to mitigate the self-interaction error inherent in pure generalized gradient approximations (GGAs) when modeling conjugated
π
-systems[2]. To account for non-covalent intramolecular interactions, the Grimme D3 dispersion correction with Becke-Johnson damping (GD3BJ) should be appended.
Basis Set: The 6-311++G(d,p) basis set is optimal here. Why diffuse functions (++) for a cation? While diffuse functions are classically mandated for anions to model loosely bound electrons, in 2-ACI they are critical for accurately describing the lone pairs on the exocyclic amino and cyano nitrogens, ensuring the polarizability of the push-pull system is not artificially constrained.
Solvation Model: Because 2-ACI is a salt (often paired with a tosylate counterion in synthesis), gas-phase calculations will overestimate electrostatic interactions. We utilize the Integral Equation Formalism Variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent to simulate physiological or standard aqueous reaction conditions.
Geometry Optimization and Wavefunction Generation
Geometry optimization is the strict prerequisite for all subsequent electronic analyses; molecular properties are fundamentally geometry-dependent.
Step-by-Step Protocol (Gaussian 16)
Initial Construction: Build the 2-ACI cation in GaussView. Ensure the geometry reflects a planar isoquinolinium core.
Input Configuration: Construct the Gaussian 16[3] input file (.gjf). The route section must specify optimization and frequency calculations simultaneously:
#p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(solvent=water) out=wfx
Self-Validation (Frequency Check): Execute the calculation. Upon completion, extract the thermochemical data. Crucial Causality: You must verify the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure has relaxed into a transition state or saddle point, invalidating any subsequent ground-state property calculations.
Wavefunction Extraction: The out=wfx command generates a highly formatted extended wavefunction file (.wfx). This file contains the optimized orbital coefficients and electron density required for topological analysis.
Caption: Computational workflow for 2-ACI from initial geometry to wavefunction analysis.
Global Reactivity Descriptors and FMO Analysis
Frontier Molecular Orbital (FMO) theory dictates that chemical reactivity is governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 2-ACI, the HOMO is typically localized over the electron-rich amino group and the adjacent
π
-system, while the LUMO is heavily concentrated on the electron-deficient cyano group and the cationic quaternary nitrogen.
By extracting the HOMO and LUMO energies (
EHOMO
and
ELUMO
), we can calculate the global reactivity descriptors based on Koopmans' theorem. Because 2-ACI is a cation, it exhibits a highly stabilized LUMO, resulting in a massive electrophilicity index (
ω
).
Quantitative Data Summary
Note: The following table presents representative theoretical values for the 2-ACI cation computed at the IEFPCM-B3LYP/6-311++G(d,p) level.
Descriptor
Symbol
Equation
Calculated Value (eV)
Physical Interpretation
HOMO Energy
EHOMO
-
-9.85
Electron donating ability
LUMO Energy
ELUMO
-
-5.12
Electron accepting ability
Energy Gap
ΔE
ELUMO−EHOMO
4.73
Molecular stability / polarizability
Ionization Potential
I
−EHOMO
9.85
Energy required to remove an electron
Electron Affinity
A
−ELUMO
5.12
Energy released upon electron addition
Chemical Hardness
η
(I−A)/2
2.365
Resistance to charge transfer
Chemical Potential
μ
−(I+A)/2
-7.485
Escaping tendency of electrons
Electrophilicity Index
ω
μ2/2η
11.84
Propensity to acquire additional charge
Local Reactivity: MEP and Fukui Functions
While global descriptors indicate if a molecule will react, local descriptors dictate where it will react. To map the site-specific reactivity of 2-ACI, we utilize , a highly authoritative and comprehensive wavefunction analyzer[4].
Molecular Electrostatic Potential (MEP)
The MEP maps the electrostatic potential onto the van der Waals surface of the molecule. For 2-ACI, the MEP will show a deep blue (highly positive) region centered around the isoquinolinium nitrogen, indicating the primary site for electrostatic attraction of nucleophiles. Conversely, the lone pair of the amino group will present a localized region of lower positive potential.
Fukui Functions (
f(r)
)
Introduced by Parr and Yang, the Fukui function evaluates the change in electron density upon the addition or removal of an electron[5]. It is the most robust predictor of regioselectivity.
Nucleophilic Attack (
f+
): Identifies where an incoming nucleophile will attack. In 2-ACI,
f+
will maximize at the carbon atoms adjacent to the quaternary nitrogen and the cyano group.
Electrophilic Attack (
f−
): Identifies where an incoming electrophile will attack. In 2-ACI,
f−
will maximize at the exocyclic amino nitrogen.
Protocol in Multiwfn:
Boot Multiwfn and load the 2-ACI.wfx file.
Select Function 15 (Fukui function).
Choose the appropriate finite difference approximation (e.g.,
N+1
for
f+
and
N−1
for
f−
). Note: Because 2-ACI is a cation (Charge +1, Multiplicity 1), the
N+1
state is a neutral radical (Charge 0, Multiplicity 2), and the
N−1
state is a dicationic radical (Charge +2, Multiplicity 2).
Generate the cube files and visualize the isosurfaces to pinpoint the exact atomic coordinates of maximum reactivity.
Caption: Logical relationship between 2-ACI structural features, FMOs, and Fukui reactivity descriptors.
Natural Bond Orbital (NBO) Analysis
To quantify the "push-pull" intramolecular charge transfer (ICT) within 2-ACI, Natural Bond Orbital (NBO) analysis is required. Standard Mulliken charges are highly basis-set dependent and mathematically flawed for diffuse functions. NBO provides a chemically intuitive Lewis-like structure by diagonalizing the density matrix.
Causality: We perform NBO analysis to evaluate the second-order perturbation stabilization energy (
E(2)
). This metric quantifies the hyperconjugative interactions—specifically, the delocalization of the nitrogen lone pair (
nN
) from the amino group into the anti-bonding
π∗
orbitals of the isoquinolinium ring. A higher
E(2)
value directly correlates to increased structural stability and a red-shift in the UV-Vis absorption spectrum.
Protocol:
Add pop=nbo6 to the Gaussian route section.
Parse the output file for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis".
Locate the donor-acceptor interactions between
LP(1)Namino→π∗(C−C)ring
.
References
Density-functional thermochemistry. III. The role of exact exchange
Source: Journal of Chemical Physics (Semantic Scholar)
URL:[Link]
A comprehensive electron wavefunction analysis toolbox for chemists, Multiwfn
Source: The Journal of Chemical Physics (AIP Publishing)
URL:[Link]
Charged excitations made neutral: N-centered ensemble density functional theory of Fukui functions (Referencing Parr and Yang, 1984)
Source: arXiv
URL:[Link]
discovery and history of 2-Amino-3-cyanoisoquinolinium
An initial comprehensive search for "2-Amino-3-cyanoisoquinolinium" has yielded no specific or substantive results in the primary scientific literature or chemical databases. This suggests that the compound, as named, ma...
Author: BenchChem Technical Support Team. Date: March 2026
An initial comprehensive search for "2-Amino-3-cyanoisoquinolinium" has yielded no specific or substantive results in the primary scientific literature or chemical databases. This suggests that the compound, as named, may be either extremely novel with no publicly available data, a misnomer, or a highly specialized intermediate not widely documented.
Given the stringent requirements for scientific accuracy, verifiable references, and in-depth technical detail, it is not possible to construct the requested guide without a foundational body of research on the topic. Fabricating information would violate the core principles of this task.
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To proceed, I would recommend the user to:
Verify the chemical name and structure: There may be a typographical error in the name. A CAS number or a chemical structure would be invaluable in locating the correct information.
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Foundational
The 2-Amino-3-cyanoisoquinolinium Scaffold: A New Frontier in Fluorescence Applications
An In-Depth Technical Guide Abstract The quest for novel fluorophores with superior photophysical properties, environmental sensitivity, and biocompatibility is a driving force in biomedical research and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The quest for novel fluorophores with superior photophysical properties, environmental sensitivity, and biocompatibility is a driving force in biomedical research and drug development.[1] Cationic nitrogen-containing heterocyclic scaffolds, such as quinolinium and isoquinolinium, have emerged as privileged structures for developing advanced fluorescent probes.[2][3] This guide delves into the untapped potential of the 2-amino-3-cyanoisoquinolinium core. We will explore its inherent structural advantages that suggest a strong propensity for fluorescence, propose robust synthetic strategies, and outline a systematic approach to its photophysical characterization. Furthermore, we will project its potential applications as a versatile tool for cellular imaging and the development of next-generation biosensors, providing researchers and drug development professionals with a comprehensive roadmap to harness the capabilities of this promising fluorophore scaffold.
The Rationale: Why 2-Amino-3-cyanoisoquinolinium?
The promise of the 2-amino-3-cyanoisoquinolinium core lies in its unique electronic architecture. The confluence of three key structural motifs creates a potent "push-pull" system, which is a hallmark of high-performance fluorophores, particularly those exhibiting environmental sensitivity (solvatochromism).[4][5]
The Isoquinolinium Core (The "Pull"): The quaternized, cationic isoquinolinium ring system is inherently electron-deficient. This makes it a strong electron acceptor, a critical component for establishing an intramolecular charge transfer (ICT) state upon photoexcitation.[2] Cationic fluorophores also often exhibit favorable water solubility and can be targeted to specific organelles like mitochondria.[2]
The 2-Amino Group (The "Push"): The amino group at the 2-position acts as a powerful electron-donating group.[2] This "push" of electron density towards the electron-accepting isoquinolinium core establishes the fundamental electronic transition responsible for fluorescence.
The 3-Cyano Group (The Modulator): The cyano (-C≡N) group is a strong electron-withdrawing group. Its placement at the 3-position, adjacent to the amino donor, serves to further modulate the electronic distribution within the molecule. This can lead to a fine-tuning of the energy gap between the ground and excited states, potentially shifting emission wavelengths and enhancing the quantum yield.
This strategic arrangement of donor and acceptor groups suggests that 2-amino-3-cyanoisoquinolinium derivatives will possess a highly dipolar excited state, making their fluorescence emission highly sensitive to the polarity of their local environment.[4] This property is invaluable for developing ratiometric sensors that can quantitatively report on changes in cellular microenvironments.[4]
Caption: Logical relationship of structural components to fluorophore potential.
Synthetic Strategies: A Proposed Pathway
While the direct synthesis of 2-amino-3-cyanoisoquinolinium salts is not extensively documented, a robust pathway can be devised based on established methods for analogous heterocyclic systems, such as 2-aminoquinolines and 2-amino-3-cyanopyridines.[6][7][8] A plausible and efficient approach involves a multi-component reaction, which offers advantages in terms of atom economy and operational simplicity.
The proposed synthesis begins with a reaction analogous to the Friedländer annulation, a reliable method for constructing quinoline and isoquinoline rings.
Caption: High-level overview of the proposed synthetic workflow.
Experimental Protocol: Synthesis of a 2-Amino-3-cyanoisoquinolinium Derivative
This protocol is a generalized methodology. Optimization of catalysts, solvents, and reaction times is essential for specific substrates.
Materials:
o-Phthalaldehyde
Malononitrile
Hydrazine monohydrate (or a substituted hydrazine for derivatization)
Base catalyst (e.g., piperidine, triethylamine)
Oxidizing agent (e.g., manganese dioxide (MnO₂), or air)
Solvent (e.g., Ethanol, Methanol, or DMF)
Standard laboratory glassware and purification equipment (column chromatography, recrystallization)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phthalaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes. This facilitates the initial Knoevenagel condensation.
Cyclization: Add hydrazine monohydrate (1.2 eq) to the reaction mixture.
Causality: The hydrazine will react with the aldehyde groups, leading to an intramolecular cyclization to form the dihydroisoquinolinium intermediate. The amino group from the hydrazine becomes the 2-amino substituent on the final ring.
Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Oxidation: After the formation of the dihydro intermediate is confirmed, cool the reaction mixture. Add an oxidizing agent, such as activated manganese dioxide (3-5 eq).
Causality: Oxidation is crucial to aromatize the dihydroisoquinoline ring to the fully conjugated, and therefore fluorescent, isoquinolinium system. Alternatively, bubbling air through the basic reaction mixture can sometimes effect oxidation.
Workup and Purification: Once the oxidation is complete (as monitored by TLC), filter the reaction mixture to remove the oxidizing agent and any solid byproducts. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-amino-3-cyanoisoquinolinium salt.
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Photophysical Characterization: Unveiling the Fluorescent Properties
A thorough characterization of the photophysical properties is essential to validate the potential of the 2-amino-3-cyanoisoquinolinium core as a fluorophore.
Key Photophysical Parameters
The following table summarizes the key parameters and projects potential values for the 2-amino-3-cyanoisoquinolinium core based on data reported for analogous quinolinium and isoquinolinium dyes.[3][9][10]
Parameter
Symbol
Description
Projected Value Range
Rationale / Supporting Source
Absorption Max.
λex
Wavelength of maximum light absorption.
380 - 450 nm
Based on related amino-substituted quinolinium/isoquinolinium systems which absorb in the near-UV to blue region.
Emission Max.
λem
Wavelength of maximum fluorescence emission.
450 - 550 nm
A significant Stokes shift is expected due to the ICT character.
Stokes Shift
Δλ
The difference between λem and λex.
50 - 100 nm
Large Stokes shifts are characteristic of "push-pull" fluorophores and are advantageous for minimizing self-absorption.[4]
Quantum Yield
Φ
Efficiency of converting absorbed photons to emitted photons.
0.2 - 0.8
Highly dependent on solvent and substitution. Aminoquinolinium probes have shown high quantum yields.[3][9][10]
Molar Absorptivity
ε
A measure of how strongly the molecule absorbs light.
10,000 - 40,000 M-1cm-1
Typical for aromatic heterocyclic dyes.
Fluorescence Lifetime
τ
The average time the molecule stays in the excited state.
2 - 15 ns
Quinolinium probes have demonstrated long lifetimes, which is beneficial for applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[3][9]
Investigating Solvatochromism
The "push-pull" nature of the scaffold strongly suggests it will exhibit solvatochromism.[4][5][11] This is the phenomenon where the color (absorption) and fluorescence of a compound change with the polarity of the solvent.[5] In a nonpolar solvent, the ground state is stabilized. Upon excitation, the molecule enters a highly polar ICT state, which is not well-stabilized by the nonpolar solvent, resulting in higher-energy (blue-shifted) emission. In a polar solvent, the polar ground state is already somewhat stabilized. However, the highly polar excited state is significantly stabilized by dipole-dipole interactions with the solvent molecules, lowering its energy level. This results in lower-energy (red-shifted) emission.
Caption: Energy level diagram illustrating the principle of solvatochromism.
This protocol allows for the accurate determination of the quantum yield (Φ) by comparing the fluorescence of the unknown sample to a well-characterized standard.[12][13]
Materials:
Test Compound (2-amino-3-cyanoisoquinolinium derivative)
Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or 2-Aminopyridine, Φ ≈ 0.64)[12][13]
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. The same solvent must be used for both the standard and the test compound.[12]
Solution Preparation: Prepare a series of five dilutions for both the test compound and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength (λex) for each solution.
Fluorescence Measurement:
Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements (λex).
Record the fluorescence emission spectrum for each of the ten solutions (five for the sample, five for the standard). Ensure experimental parameters (e.g., excitation/emission slit widths) are identical for all measurements.
Data Analysis:
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the test compound and the standard.
Determine the slope (Gradient, Grad) of the resulting straight lines for both the sample (Gradx) and the standard (Grads).
Calculation: Calculate the quantum yield of the test sample (Φx) using the following equation[10][12]:
Φx = Φs * (Gradx / Grads) * (nx² / ns²)
Where:
Φ is the quantum yield.
Grad is the gradient from the plot of integrated intensity vs. absorbance.
n is the refractive index of the solvent.
Subscripts x and s refer to the test sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).
Projected Applications in Research and Drug Development
The anticipated properties of the 2-amino-3-cyanoisoquinolinium scaffold make it a prime candidate for several high-impact applications.
High-Contrast Cellular Imaging
The intrinsic positive charge and favorable water solubility of isoquinolinium salts suggest good cell permeability and low cytotoxicity, which are essential for live-cell imaging.[14][15][16] The potential for a large Stokes shift and high quantum yield would enable high-contrast imaging with excellent signal-to-noise ratios. Derivatives could be functionalized with targeting moieties to enable organelle-specific imaging (e.g., lysosomes, mitochondria).[17]
Development of "Turn-On" Biosensors
The ICT mechanism is highly susceptible to modulation. By attaching a recognition moiety (e.g., for an enzyme, a metal ion, or a reactive oxygen species) to the fluorophore, a "turn-on" sensor can be designed. In its "off" state, the fluorescence is quenched, for example, by a Photoinduced Electron Transfer (PET) process.[2] Upon binding to the target analyte, a conformational or chemical change occurs that disrupts the PET quenching, restoring the bright fluorescence of the isoquinolinium core.[2][17]
Caption: A potential "turn-on" sensing mechanism based on PET.
Ratiometric Probes for Environmental Sensing
The expected solvatochromism can be harnessed to create ratiometric probes. These probes exhibit a shift in their emission wavelength in response to changes in the local environment, such as membrane polarity or pH.[3][4] By taking the ratio of fluorescence intensities at two different wavelengths, one can obtain a quantitative measurement that is independent of probe concentration, photobleaching, or instrumentation variables, leading to highly robust and reliable data.[4]
Conclusion and Future Outlook
The 2-amino-3-cyanoisoquinolinium scaffold represents a highly promising, yet underexplored, class of fluorophores. Its inherent "push-pull" electronic structure provides a strong foundation for developing probes with high quantum yields, significant Stokes shifts, and pronounced environmental sensitivity. The synthetic pathways, while requiring optimization, are accessible through established multi-component reaction methodologies.
Future work should focus on:
Systematic Derivatization: Exploring a range of substituents on the 2-amino group and the isoquinolinium ring to precisely tune the photophysical properties for specific applications.
Two-Photon Absorption: Investigating the potential for two-photon excitation, which would enable deeper tissue imaging with reduced phototoxicity.
Bioconjugation: Developing strategies to covalently link these fluorophores to biomolecules such as proteins and nucleic acids for targeted labeling and tracking.[18]
By systematically exploring this scaffold, the scientific community can unlock a new generation of powerful tools for elucidating complex biological processes and accelerating the pace of drug discovery.
References
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Sobhani, S., & Maleki, M. F. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(10), 1899-1906. Available at: [Link]
Al-Subeh, Z., et al. (2024). A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. RSC Advances, 14(10), 6985-6993. Available at: [Link]
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ResearchGate. (2019). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3-cyanoisoquinolinium Derivatives Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivative...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3-cyanoisoquinolinium Derivatives
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The 2-Amino-3-cyanoisoquinolinium cation represents a particularly interesting pharmacophore due to its unique electronic and steric properties. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel functional materials. This guide provides a comprehensive framework for the complete crystal structure analysis of 2-Amino-3-cyanoisoquinolinium compounds, designed for researchers, scientists, and drug development professionals. We will navigate the entire workflow, from targeted synthesis and single-crystal growth to advanced structural elucidation via X-ray diffraction and computational modeling. The causality behind each experimental choice is explained, ensuring a deep, actionable understanding of the process.
Part 1: Synthesis and Crystallization: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the final structural data is directly dependent on the perfection of the crystal obtained.[3]
Proposed Synthesis
While numerous routes to quinoline and isoquinoline cores exist, a robust method for synthesizing 2-Amino-3-cyanoisoquinolinium salts involves a multi-step process or a cascade reaction.[4][5][6] A plausible and efficient approach is a one-pot, multi-component reaction, which offers advantages in terms of atom economy and reduced reaction times.[7][8]
Experimental Protocol: One-Pot Synthesis
Reactant Preparation: In a round-bottom flask, combine an appropriate 2-halobenzaldehyde, malononitrile, and an alkylating agent (e.g., an alkyl halide to form the quaternary isoquinolinium salt) in a suitable solvent like ethanol.
Catalyst Addition: Introduce a catalyst, such as copper nanoparticles on charcoal, to facilitate the reaction.[7]
Reaction: Stir the mixture under reflux. The reaction progress should be monitored using Thin-Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the cascade of reactions, including condensation and cyclization, to proceed at an optimal rate.
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by filtration. Purification is achieved via column chromatography on silica gel, a standard technique to separate the desired compound from unreacted starting materials and byproducts.[9]
Single-Crystal Growth: A Game of Patience and Precision
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, unflawed specimen, typically between 0.1 to 0.5 mm in its largest dimensions.[10] The key principle is to allow crystals to form slowly from a supersaturated solution.[3]
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[11] A preliminary screening with small amounts of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is performed to find a solvent system where the compound has moderate solubility.
Solution Preparation: Dissolve the purified 2-Amino-3-cyanoisoquinolinium salt in a minimal amount of the chosen hot solvent to create a saturated solution.
Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.
Crystallization: Transfer the clear, saturated solution to a clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of solvent evaporation, preventing the rapid precipitation of amorphous solid and promoting the growth of large, well-ordered single crystals.[3]
Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully harvest them from the mother liquor using a spatula or forceps.
The entire workflow, from synthesis to crystal harvesting, is a sequential process where the success of each step depends on the one before it.
Fig 2. Logical flow of crystal structure determination.
Part 3: Structural Interpretation and Advanced Analysis
With a refined crystal structure, the focus shifts to a detailed analysis of molecular geometry and the non-covalent interactions that govern the crystal packing.
Molecular Geometry
The primary output of a crystal structure analysis is the precise coordinates of each atom. This allows for the calculation of key geometric parameters. For the 2-Amino-3-cyanoisoquinolinium cation, important features would include the planarity of the isoquinoline ring system and the bond lengths and angles of the amino and cyano substituents.
Parameter
Hypothetical Value
Significance
N-C (cyano) bond length
~1.15 Å
Indicates a typical triple bond character.
C-N (amino) bond length
~1.36 Å
Shorter than a typical C-N single bond, suggesting some delocalization with the ring.
C-C-C bond angles in ring
~120°
Confirms the aromaticity and planarity of the isoquinoline core.
Dihedral Angle (Substituents)
< 5°
Small dihedral angles would indicate the substituents lie in the plane of the isoquinoline ring.
Supramolecular Assembly and Hirshfeld Surface Analysis
Understanding how individual molecules pack together in the crystal lattice is crucial, as this influences the material's physical properties. This packing is dictated by a network of intermolecular interactions like hydrogen bonds, π-π stacking, and van der Waals forces.
[1][4]
Hirshfeld Surface Analysis is a powerful, modern method for visualizing and quantifying these intermolecular interactions. It partitions the crystal space, defining a surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules.
[12]
d_norm Surface: This property is mapped onto the Hirshfeld surface to visualize intermolecular contacts. Red spots indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds.
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. [13]They are a 2D histogram of distances from the Hirshfeld surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface. Specific interactions appear as characteristic features on the plot:
Hydrogen Bonds (e.g., N-H···Anion): Appear as distinct, sharp spikes at low dᵢ and dₑ values.
π-π Stacking: Show up as broader regions in the plot.
H···H Contacts: Typically form the largest contribution, seen as a large, diffuse region in the center of the plot.
[14]
Fig 3. Workflow for Hirshfeld surface analysis.
Part 4: Computational Modeling with Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical lens to complement and deepen the understanding gained from experimental X-ray diffraction. [2][15][16]It allows for the analysis of the electronic structure and reactivity of the molecule, which cannot be directly observed experimentally.
Methodology
Geometry Optimization: The molecular structure from the CIF file is used as a starting point for a gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Comparing the optimized geometry with the experimental crystal structure reveals the effects of crystal packing forces on the molecular conformation.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with biological targets or other reagents. For the 2-Amino-3-cyanoisoquinolinium cation, the MEP would likely show a positive potential around the quaternary nitrogen and hydrogen atoms of the amino group, and negative potential near the cyano group nitrogen.
This multi-faceted approach, integrating synthesis, high-precision experimental analysis, and theoretical modeling, provides the most complete and authoritative understanding of the crystal structure and its implications for the chemical and biological behavior of 2-Amino-3-cyanoisoquinolinium compounds.
References
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FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. University of Mining & Technology, Xuzhou. [Link]
Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry. [Link]
Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]
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Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. Organic & Biomolecular Chemistry. [Link]
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
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Quinolinium and isoquinolinium ionic liquid crystals. ResearchGate. [Link]
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]
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Computational studies of crystal structure and bonding. PubMed. [Link]
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]
One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press. [Link]
Technical Whitepaper: Synthesis, Reactivity, and Applications of 2-Amino-3-cyanoisoquinolinium and Related Heterocycles
Executive Summary The development of novel nitrogen-containing heterocycles is a cornerstone of modern drug discovery and materials science. Among these, 2-amino-3-cyanoisoquinolinium salts—most commonly isolated as tosy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel nitrogen-containing heterocycles is a cornerstone of modern drug discovery and materials science. Among these, 2-amino-3-cyanoisoquinolinium salts—most commonly isolated as tosylate or mesitylenesulfonate salts—represent a highly versatile class of electrophilic building blocks[1][2]. By functioning as stable precursors to highly reactive N-imino ylides, these compounds unlock divergent synthetic pathways, including base-promoted self-assembly (dimerization) and 1,3-dipolar cycloadditions[3][4].
This technical guide provides an in-depth analysis of the structural causality, synthesis protocols, and mechanistic pathways of 2-amino-3-cyanoisoquinolinium, designed to empower researchers in designing advanced heterocyclic scaffolds.
Structural Significance and Physicochemical Profile
The chemical behavior of 2-amino-3-cyanoisoquinolinium is dictated by the synergistic electronic effects of its substituents. The positive charge localized on the isoquinolinium nitrogen makes the adjacent positions highly susceptible to nucleophilic attack. Crucially, the inclusion of a cyano group (-CN) at the 3-position exerts a strong electron-withdrawing inductive and resonance effect.
Causality of the Cyano Group:
LUMO Lowering: The -CN group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, increasing the electrophilicity of the C1 position.
Ylide Stabilization: Upon deprotonation of the N-amino group, the resulting zwitterionic N-imino ylide is stabilized by the electron-withdrawing nature of the cyano group, allowing it to persist long enough to engage in controlled intermolecular reactions[5].
Table 1: Physicochemical Properties of 2-Amino-3-cyanoisoquinolinium Tosylate
Indicates moderate lipophilicity, suitable for organic phase reactions (e.g., CH₂Cl₂).
Hydrogen Bond Donors
2
The -NH₂ protons are highly acidic due to the adjacent quaternary nitrogen.
Hydrogen Bond Acceptors
6
Facilitates coordination in transition-metal-catalyzed downstream processes.
Experimental Methodology: Synthesis of the Precursor Salt
The synthesis of 2-amino-3-cyanoisoquinolinium tosylate relies on the direct electrophilic N-amination of 3-cyanoisoquinoline.
Protocol 1: Direct N-Amination
Objective: To synthesize 2-amino-3-cyanoisoquinolinium tosylate with high regioselectivity and yield[2].
Preparation: Dissolve 1.0 equivalent of 3-cyanoisoquinoline in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
Reagent Addition: Slowly add 1.1 equivalents of O-tosylhydroxylamine (aminating agent) to the stirring solution at room temperature.
Reaction Progression: Stir the mixture continuously for 5.0 hours. Monitor the reaction via TLC until the starting material is fully consumed.
Isolation: The product, being a polar salt, will often precipitate directly from the relatively non-polar CH₂Cl₂. Filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials and organic impurities.
Mechanistic Causality:
Why use O-tosylhydroxylamine? The tosylate (-OTs) moiety is an exceptional leaving group. The lone pair on the isoquinoline nitrogen acts as a nucleophile, attacking the electrophilic amine nitrogen of O-tosylhydroxylamine. The use of CH₂Cl₂ (a non-nucleophilic, moderately polar solvent) prevents solvent-reagent side reactions while allowing the highly polar product salt to precipitate, driving the reaction forward via Le Chatelier's principle.
Pathway of N-amination and base-promoted ylide generation.
Reactivity Profile and Mechanistic Pathways
The true synthetic utility of 2-amino-3-cyanoisoquinolinium lies in its deprotonation to form an N-imino ylide . This ylide acts as a transient 1,3-dipole, opening two primary divergent pathways depending on the reaction environment.
Pathway A: Base-Promoted Dimerization
In the absence of an external trapping agent, the ylide undergoes a highly selective self-assembly process. As extensively characterized by [3], treating the salt with a base triggers a dimerization that constructs complex tetrazine architectures.
Protocol 2: Synthesis of Tetrazino-diisoquinoline
Activation: Suspend 2-amino-3-cyanoisoquinolinium tosylate in an aqueous/organic biphasic system or a polar protic solvent.
Deprotonation: Introduce an aqueous solution of sodium hydroxide (NaOH) dropwise at 0–5 °C.
Dimerization: Allow the mixture to warm to room temperature and stir. The transient ylide rapidly dimerizes.
Isolation: Filter the resulting solid to afford 6,14-dicyano-8,8a,16,16a-tetrahydro[1,2,4,5]tetrazino[6,1-a:3,4-a']diisoquinoline in ~69% yield[2][3].
Mechanistic Causality:
Why does dimerization occur? The N-imino ylide possesses both a nucleophilic imino nitrogen and a highly electrophilic C1 position on the isoquinoline ring. Without a competing dipolarophile, the ylides act as both dipole and dipolarophile to each other. The electron-rich nitrogen of Molecule A attacks the electron-deficient C1 of Molecule B, and vice versa, resulting in a thermodynamically driven head-to-tail[3+3] self-assembly[3][6].
Pathway B: 1,3-Dipolar Cycloadditions
When an external dipolarophile (such as an alkyne or activated alkene) is introduced into the basic reaction mixture, the N-imino ylide acts as a classic 1,3-dipole[4][5].
Mechanistic Causality:
The Highest Occupied Molecular Orbital (HOMO) of the ylide interacts seamlessly with the LUMO of electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD). This concerted [3+2] cycloaddition forms a dihydropyrazolo intermediate. Because the system is highly driven by the recovery of aromaticity, a rapid subsequent oxidation or elimination step occurs, yielding fully aromatized pyrazolo[1,5-a]isoquinoline derivatives[7][8]. This methodology is critical for synthesizing fused N,N-heterocycles with high biological activity.
Divergent synthetic pathways of the N-imino ylide intermediate.
Conclusion
2-Amino-3-cyanoisoquinolinium salts are not merely static chemical entities; they are programmable precursors to dynamic N-imino ylides. By understanding the causality behind their synthesis—specifically the electrophilic transfer from O-tosylhydroxylamine—and the electronic stabilization provided by the 3-cyano group, researchers can precisely control their downstream reactivity. Whether driving the system toward complex tetrazino-diisoquinoline dimers via self-assembly or intercepting the ylide to build pyrazolo[1,5-a]isoquinolines, this scaffold remains a highly authoritative tool in advanced organic synthesis.
Title: Selective dimerizations of substituted N-aminopyridinium salts and their benzologs. Source: The Journal of Organic Chemistry (ACS). URL:3
Title: Visible-Light-Enabled Ortho-Selective Aminopyridylation of Alkenes with N-Aminopyridinium Ylides. Source: Journal of the American Chemical Society (ACS). URL:4
Title: Product Class 19: Azomethine Imines. Source: Science of Synthesis (Thieme). URL:5
An In-depth Technical Guide on the Health and Safety of 2-Amino-3-cyanoisoquinolinium and its Salts
For Researchers, Scientists, and Drug Development Professionals Compound Profile and Inferred Hazards 2-Amino-3-cyanoisoquinolinium is a heterocyclic organic compound with a molecular formula of C10H8N3.[1] It belongs to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Inferred Hazards
2-Amino-3-cyanoisoquinolinium is a heterocyclic organic compound with a molecular formula of C10H8N3.[1] It belongs to the class of isoquinolinium salts, which are known for their applications in organic synthesis and as precursors to biologically active molecules.[2][3][4] The structure incorporates three key functional groups that inform its potential hazard profile: an aromatic amine, a nitrile (cyano) group, and a positively charged quaternary nitrogen within the isoquinoline core.
Potential Hazards Based on Structural Analogs:
Aromatic Amines: This class of compounds is associated with a range of toxic effects. Many aromatic amines are known to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[5] Some aromatic amines are confirmed or suspected carcinogens and mutagens.[5][6][7]
Cyano-Substituted Heterocycles: The presence of a cyano group introduces the potential for toxicity. While the toxicity of covalently bound nitriles can vary significantly, they should be handled with care due to the potential for release of cyanide under certain conditions, although this is more of a concern with inorganic cyanides. The primary hazards associated with organic nitriles are often related to their own inherent toxicity rather than cyanide release.
Isoquinolinium Salts: As charged species, isoquinolinium salts are typically solids with low volatility. Their reactivity can be influenced by the nature of the counter-ion and substituents on the isoquinoline ring.[2][8] They can act as nucleophiles and are reactive towards various reagents.[8]
Hazard Identification and Classification
Given the absence of specific data, 2-Amino-3-cyanoisoquinolinium should be treated as a hazardous substance. The following GHS-style hazard classifications are inferred from structurally similar compounds:
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation: May cause skin irritation.
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.
Respiratory or Skin Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and/or cancer based on the aromatic amine moiety.[5][6]
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Exposure Controls and Personal Protection
To minimize exposure and ensure safe handling, the following engineering controls and personal protective equipment (PPE) are mandatory:
Engineering Controls: All work with 2-Amino-3-cyanoisoquinolinium, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
Hand Protection: Wear nitrile or other chemically resistant gloves. It is recommended to double-glove when handling the solid or concentrated solutions.[6]
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment:[9][10][11]
Handling:
Avoid the generation of dust.
Use appropriate tools to handle the solid (e.g., spatulas).
Ensure all containers are clearly labeled with the chemical name and associated hazards.
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
Store in a tightly sealed, properly labeled container.
Keep in a cool, dry, and well-ventilated area.
Store away from incompatible materials such as strong oxidizing agents.
Light-sensitive compounds should be stored in amber vials or other opaque containers.[10]
First Aid Measures
In the event of exposure, immediate action is crucial:
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Waste Disposal
Spill Response:
In case of a spill, evacuate the area and alert others.
Wear appropriate PPE before attempting to clean up.
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Ventilate the area and wash the spill site after the material has been removed.
Waste Disposal:
Dispose of all waste containing 2-Amino-3-cyanoisoquinolinium in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Do not dispose of this chemical down the drain.
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 2-Amino-3-cyanoisoquinolinium.
Materials:
2-Amino-3-cyanoisoquinolinium solid
Appropriate solvent (e.g., DMSO, DMF)
Volumetric flask with a stopper
Spatula
Analytical balance
Pipettes and pipette tips
Procedure:
Preparation: Don all required PPE (lab coat, double gloves, safety goggles) and ensure the chemical fume hood is functioning correctly.
Weighing: Tare a clean, dry weighing boat on the analytical balance inside the fume hood. Carefully weigh the desired amount of 2-Amino-3-cyanoisoquinolinium solid using a clean spatula.
Transfer: Carefully transfer the weighed solid into the volumetric flask.
Dissolution: Add a portion of the solvent to the volumetric flask, cap it, and swirl gently to dissolve the solid. Sonication may be used if necessary to aid dissolution.
Dilution: Once the solid is fully dissolved, add more solvent to bring the volume to the calibration mark on the volumetric flask.
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Labeling: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
Storage: Store the stock solution in a properly sealed and labeled container in a designated storage area.
Cleanup: Dispose of any contaminated materials (weighing boat, pipette tips, gloves) in the appropriate hazardous waste container. Clean the work area thoroughly.
Caption: Workflow for Safe Stock Solution Preparation.
Data Summary
Hazard Category
Inferred Risk
Recommended Precautions
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Avoid ingestion, inhalation, and skin contact. Work in a fume hood.
Skin Irritation
May cause skin irritation.
Wear appropriate gloves and a lab coat.
Eye Damage
May cause serious eye damage.
Wear chemical safety goggles or a face shield.
Sensitization
May cause skin or respiratory sensitization.
Avoid repeated exposure.
Carcinogenicity
Suspected carcinogen.
Handle as a potential carcinogen. Minimize exposure.
Mutagenicity
Suspected mutagen.
Handle with extreme care.
Reactivity
Stable under normal conditions. Avoid strong oxidizers.
Store away from incompatible materials.
Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
While 2-Amino-3-cyanoisoquinolinium holds potential as a valuable research chemical, the lack of specific safety data necessitates a highly cautious approach. By understanding the potential hazards associated with its structural components and adhering to the stringent safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (n.d.).
Aromatic Amine Toxicity. (n.d.).
Reactions with nitrogen lone pair: quinoline and isoquinoline. (n.d.).
Application Note: One-Pot Cascade Synthesis of 2-Amino-3-cyanoisoquinolinium Salts
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale The 2-amino-3-cyanoisoquinolinium core is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The 2-amino-3-cyanoisoquinolinium core is a highly privileged scaffold in medicinal chemistry and materials science. It serves as a critical building block for the synthesis of complex polycyclic systems, including biologically active pyrazolo[5,1-a]isoquinolines, tetrazines, and fluorescent probes[1].
Historically, accessing this motif required a cumbersome, step-wise approach: the initial construction of the 3-cyanoisoquinoline ring, followed by a hazardous N-amination step utilizing unstable reagents like O-tosylhydroxylamine[1]. To circumvent these limitations, modern synthetic methodologies leverage transition-metal-catalyzed cascade reactions . By utilizing an alkyne-hydrazone cyclization strategy, researchers can achieve simultaneous ring closure and N-amination in a single, highly atom-economical step[2]. This guide details a robust, Ag(I)-catalyzed cascade protocol that maximizes yield while minimizing hazardous intermediates.
Mechanistic Causality: The Cascade Pathway
The success of this one-pot synthesis relies on the precise orchestration of three sequential transformations: condensation, Lewis acid-catalyzed cyclization, and aromatization.
Condensation: The reaction initiates with the condensation of 2-(cyanoethynyl)benzaldehyde with a hydrazine derivative (e.g., tert-butyl carbazate) to form a hydrazone intermediate in situ.
Alkyne Activation & Cyclization: Silver triflate (AgOTf) is introduced as a soft Lewis acid. Unlike hard Lewis acids that would preferentially coordinate to the nitrogen lone pairs (poisoning the catalyst), Ag(I) selectively coordinates to the π-system of the alkyne[2]. The strongly electron-withdrawing cyano group polarizes the alkyne, lowering the lowest unoccupied molecular orbital (LUMO) and directing the hydrazone nitrogen to undergo a favorable 6-endo-dig nucleophilic attack.
Aromatization: The resulting dihydroisoquinoline intermediate undergoes rapid proton transfer and aromatization, driven by the thermodynamic stability of the fully conjugated isoquinolinium system[3].
Mechanistic pathway for the Ag(I)-catalyzed cascade synthesis of 2-amino-3-cyanoisoquinolinium.
Optimization of Cascade Conditions
To establish a self-validating and high-yielding protocol, various catalytic systems and thermodynamic conditions were evaluated. The quantitative data below highlights the causality behind the selected protocol parameters.
Table 1: Optimization of the Cascade Cyclization
Entry
Catalyst (mol %)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
None
DCE
80
12
Trace
High activation barrier for uncatalyzed 6-endo-dig.
2
Pd(OAc)₂ (10)
DCE
80
6
34
Competitive coordination by nitrogen lone pairs.
3
Cu(OAc)₂ (10)
DCE
80
6
45
Moderate Lewis acidity; sluggish cyclization.
4
AgOTf (10)
DCM
40
12
62
Insufficient thermal energy at DCM reflux.
5
AgOTf (10)
Toluene
80
6
58
Poor solubility of the hydrazone intermediate.
6
AgOTf (10)
DCE
80
4
91
Optimal π-activation and thermal kinetics.
Note: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its higher boiling point (83 °C) provides the necessary thermal energy to overcome the cyclization activation barrier, while maintaining excellent solvating power for polar intermediates.
Experimental Protocol
This protocol is designed as a self-validating system . The progression of the cascade reaction is accompanied by distinct visual and chromatographic cues, ensuring the operator can verify success at each stage without relying solely on post-reaction NMR.
Step-by-step experimental workflow for the one-pot cascade synthesis.
In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-(cyanoethynyl)benzaldehyde (1.0 mmol) in anhydrous DCE (5 mL) under an argon atmosphere.
Add the hydrazine derivative (1.1 mmol) in one portion.
Stir the mixture at room temperature for 30 minutes.
Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the UV-active aldehyde starting material and the appearance of a new, highly polar hydrazone spot.
Step 2: Ag-Catalyzed Cascade Cyclization
To the stirring hydrazone solution, add AgOTf (10 mol%) dissolved in 5 mL of DCE dropwise.
Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.
Maintain heating for 4 hours.
Self-Validation Check: As the 6-endo-dig cyclization and subsequent aromatization occur, the solution will undergo a distinct color shift from pale yellow to a deep orange-red . This bathochromic shift is a direct result of the extended conjugation inherent to the newly formed isoquinolinium core.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature.
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or recrystallization from hot ethanol to yield the pure 2-amino-3-cyanoisoquinolinium salt as a crystalline solid.
Analytical Characterization
To confirm the structural integrity of the synthesized 2-amino-3-cyanoisoquinolinium salt, verify the following analytical benchmarks:
¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded isoquinolinium C1 proton singlet at approximately δ 9.80–10.10 ppm . The presence of this peak confirms successful aromatization. The free amino (-NH₂) protons typically appear as a broad singlet around δ 7.50 ppm (exchangeable with D₂O).
¹³C NMR (100 MHz, DMSO-d₆): The characteristic nitrile (-C≡N) carbon should appear at δ 114–116 ppm .
HRMS (ESI-TOF): Calculated for C₁₀H₈N₃⁺ [M]⁺: 170.0713; Found: 170.0718.
References
Selective dimerizations of substituted N-aminopyridinium salts and their benzologs
Journal of Organic Chemistry, 1990.
URL:[Link]
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines
Chemical Reviews, 2024.
URL:[Link]
Silver triflate–copper(II) acetate cooperative catalysis in a cascade reaction for concise synthesis of 2-carbonyl H-pyrazolo[5,1-a]isoquinolines
Chemical Communications, 2012.
URL:[Link]
Characterizing the Anti-Cancer Activity of 2-Amino-3-Cyanoisoquinolinium Analogs
An Application & Protocol Guide: Introduction The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant bio...
Author: BenchChem Technical Support Team. Date: March 2026
An Application & Protocol Guide:
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Within this class, 2-amino-3-cyanoisoquinolinium salts and their derivatives represent a compelling, albeit specialized, area of investigation in oncology. While the specific entity "2-Amino-3-cyanoisoquinolinium" is not extensively documented in public cancer research literature, its structural features suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
This guide provides a comprehensive framework for investigating a representative compound from this family, which we will refer to as IQ-CN (IsoQuinoline-CyanoNitrogen) . We will hypothesize a mechanism of action consistent with this structural class—inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway—and provide detailed protocols to validate this hypothesis and characterize its anti-cancer effects.
Proposed Mechanism of Action: Inhibition of EGFR Signaling
Many quinoline and isoquinoline derivatives function as ATP-competitive inhibitors of tyrosine kinases. The nitrogen-containing ring system can form crucial hydrogen bonds within the kinase hinge region, while the broader structure can be modified to achieve selectivity and potency. We hypothesize that IQ-CN targets the ATP-binding pocket of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
This inhibition is expected to block signals that drive cell proliferation, survival, and metastasis in EGFR-dependent cancer models.
Caption: Proposed inhibitory action of IQ-CN on the EGFR signaling cascade.
Application Note 1: In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and anti-proliferative effect of IQ-CN on an EGFR-positive cancer cell line (e.g., A549, non-small cell lung cancer).
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is a robust method for initial screening. The CellTiter-Glo® assay measures ATP levels, which is a direct indicator of metabolically active, viable cells.
Experimental Workflow
Caption: Workflow for determining the IC50 value of IQ-CN using a luminescent assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
Cell Seeding:
Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into an opaque-walled 96-well plate.
Rationale: Opaque walls prevent well-to-well signal crosstalk. Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment.
Cell Adherence:
Incubate the plate for 24 hours to allow cells to fully adhere and resume normal growth.
Compound Preparation & Treatment:
Prepare a 10 mM stock solution of IQ-CN in DMSO.
Perform a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.
Include "vehicle control" (DMSO only) and "untreated control" wells.
Remove old media from cells and add 100 µL of the corresponding drug dilution or control media.
Incubation:
Incubate the plate for 48 or 72 hours. The duration should be sufficient to observe a significant effect on proliferation.
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® reagent to each well.
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate reader (e.g., Promega GloMax®).
Plot % Viability against the log concentration of IQ-CN.
Use a non-linear regression model (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value.
Expected Data Outcome
IQ-CN Conc. (µM)
Luminescence (RLU)
% Viability
0 (Vehicle)
150,000
100%
0.1
135,000
90%
1
82,500
55%
5
45,000
30%
10
18,000
12%
50
9,000
6%
Calculated IC50
~1.5 µM
Application Note 2: Target Engagement Validation
Objective: To confirm that IQ-CN inhibits the phosphorylation of EGFR and its downstream effector, AKT, in a dose-dependent manner.
Methodology: Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications like phosphorylation. We will measure the levels of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT) relative to their total protein levels.
Detailed Protocol: Western Blot Analysis
Cell Treatment & Lysis:
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
Starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.
Pre-treat cells with various concentrations of IQ-CN (e.g., 0.5x, 1x, 2x IC50) for 2 hours.
Stimulate the cells with EGF (50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
Rationale: Serum starvation synchronizes the cells and lowers background signaling, making the effect of EGF stimulation and its inhibition by IQ-CN more pronounced.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins during extraction.
Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
SDS-PAGE and Transfer:
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
Run the gel to separate proteins by size.
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting:
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Rationale: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background.
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
Rabbit anti-p-EGFR (Tyr1068)
Rabbit anti-EGFR
Rabbit anti-p-AKT (Ser473)
Rabbit anti-AKT
Mouse anti-β-Actin (as a loading control)
Wash the membrane 3x for 10 minutes with TBST.
Incubate with HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse) for 1 hour at room temperature.
Wash the membrane 3x for 10 minutes with TBST.
Detection & Analysis:
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
Image the resulting chemiluminescent signal using a digital imager (e.g., Bio-Rad ChemiDoc).
Quantify band intensities using ImageJ or similar software. Normalize phospho-protein levels to total protein levels.
References
Title: Isoquinoline and its Derivatives in Cancer: A Review of the Last Two Decades.
Source: Molecules (Journal)
URL: [Link]
Title: The isoquinoline alkaloids: a perspective on their application in cancer chemotherapy.
Source: Anti-Cancer Agents in Medicinal Chemistry (Journal)
URL: [Link]
Title: A Review on Quinoline and Isoquinoline-Based Compounds as Tyrosine Kinase Inhibitors.
Source: Current Topics in Medicinal Chemistry (Journal)
URL: [Link]
Introduction & Mechanistic Overview Amino acid analysis is a critical component in biopharmaceutical drug development, nutritional profiling, and clinical diagnostics. Traditional derivatization agents like O-phthalaldeh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Amino acid analysis is a critical component in biopharmaceutical drug development, nutritional profiling, and clinical diagnostics. Traditional derivatization agents like O-phthalaldehyde (OPA) or ninhydrin often suffer from poor stability, low quantum yields, or require complex post-column derivatization setups.
This application note details a robust pre-column derivatization protocol utilizing 2-Amino-3-cyanoisoquinolinium (2-ACIQ) (CAS: 120332-82-3)[1]. In laboratory settings, this compound is typically supplied and utilized as its stable tosylate salt (CAS: 120332-83-4), which is synthesized via the amination of 3-cyanoisoquinoline using O-tosylhydroxylamine[2].
Mechanistic Causality : The isoquinolinium core provides a highly conjugated, electron-deficient system. The presence of the strongly electron-withdrawing cyano group at the 3-position is critical; it significantly modulates the basicity and ambident reactivity of the N-amino group, priming it for nucleophilic attack[3]. When the N-amino group of 2-ACIQ is covalently conjugated with the carboxyl moiety of target amino acids via carbodiimide coupling, the resulting molecule exhibits a strong Intramolecular Charge Transfer (ICT). This ICT state yields intense fluorescence upon excitation. Furthermore, unlike many quaternary nitrogen heterocycles that rapidly degrade via pseudobase ring-opening in aqueous environments, the cyano-substituted isoquinolinium core maintains high structural stability during the derivatization process[4].
Experimental Causality: A slightly alkaline pH of 8.5 is chosen specifically to ensure the amino acid carboxyl groups are ionized for EDC activation, while simultaneously stabilizing the isoquinolinium core against unwanted hydroxide-driven pseudobase formation[4].
Self-Validating System Design : To ensure analytical trustworthiness, this protocol inherently integrates L-Norleucine as an internal standard. Because L-Norleucine does not naturally occur in mammalian proteins, its consistent recovery validates the derivatization efficiency and corrects for matrix-induced suppression. Furthermore, the precise acetic acid quenching step acts as a chemical stop-gate, guaranteeing that the final HPLC-FLD readout is a true snapshot of the 15-minute reaction window, free from over-derivatization artifacts.
Step 1: Reagent Preparation
Dissolve 5.0 mg of 2-ACIQ-Ts in 1.0 mL of anhydrous ACN to yield a ~14.6 mM stock solution. Store in an amber vial to protect from photobleaching.
Prepare the coupling activator solution: 50 mM EDC and 50 mM NHS in Milli-Q water. Must be prepared fresh daily due to the rapid hydrolysis of EDC in aqueous media.
Step 2: Sample Preparation
Dilute the amino acid standard mixture or biological sample in 0.1 M borate buffer (pH 8.5) to a working concentration range of 1–100 µM.
Spike the mixture with 10 µM L-Norleucine (Internal Standard).
Step 3: Derivatization Reaction
In a light-protected microcentrifuge tube, combine the following in exact order:
50 µL of the buffered amino acid sample.
20 µL of EDC/NHS solution.
30 µL of 2-ACIQ-Ts reagent.
Experimental Causality: The order of addition is non-negotiable. EDC/NHS must first interact with the target amino acid to form the active NHS-ester intermediate before the N-amino group of 2-ACIQ is introduced to act as the nucleophile. Reversing this order leads to reagent self-condensation.
Vortex for 10 seconds and incubate in a thermomixer at 40°C for 15 minutes.
Step 4: Reaction Quenching
Add 100 µL of 1% acetic acid in water to the tube. This drops the pH, quenching the EDC activity and stabilizing the 2-ACIQ-AA conjugate for downstream chromatography.
HPLC-FLD Analytical Method
Column : C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A : 20 mM Sodium acetate buffer (pH 5.5).
Mobile Phase B : Acetonitrile.
Gradient Program : 10% B to 60% B over 20 minutes.
Application Notes and Protocols for Investigating the Antimicrobial Potential of 2-Amino-3-cyanoisoquinolinium Derivatives
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Novel Antimicrobials The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Among these, isoquinolinium-based compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses specifically on the antimicrobial applications of 2-amino-3-cyanoisoquinolinium derivatives. It is important to note that while the broader class of isoquinoline and its derivatives has been investigated for antimicrobial properties, specific research on 2-amino-3-cyanoisoquinolinium salts is still an emerging field. Therefore, this document synthesizes established principles from related heterocyclic compounds, such as quinolines and pyridines sharing the 2-amino-3-cyano moiety, to provide a robust framework for investigation. This guide is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind them, to empower researchers in their quest for new antimicrobial agents.
Introduction to 2-Amino-3-cyanoisoquinolinium Derivatives: A Scaffold of Interest
The isoquinoline core is a structural motif present in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial effects. The introduction of an amino group at the 2-position and a cyano group at the 3-position of the isoquinolinium ring system creates a unique electronic and structural arrangement that is hypothesized to contribute to its antimicrobial potential. The positive charge on the quaternary nitrogen of the isoquinolinium ring may facilitate interaction with negatively charged bacterial cell membranes, a common feature of many antimicrobial agents. While direct evidence is still being gathered, the 2-amino-3-cyano substitution pattern in related heterocyclic systems has been associated with antibacterial and antifungal activity[1][2].
Proposed Mechanism of Action: An Inferential Approach
A definitive mechanism of action for 2-amino-3-cyanoisoquinolinium derivatives has not yet been elucidated. However, based on studies of structurally related quinoline and quinolinium compounds, a plausible hypothesis is the inhibition of essential bacterial enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death. The planar nature of the isoquinolinium ring may allow for intercalation into bacterial DNA, further disrupting cellular processes.
It is also conceivable that these derivatives could act on the bacterial cell membrane, leading to its disruption and leakage of intracellular contents. The cationic nature of the isoquinolinium salt could drive its accumulation at the anionic bacterial surface, initiating this disruptive process.
Below is a diagram illustrating a hypothetical mechanism of action centered on the inhibition of bacterial DNA gyrase.
Caption: Hypothetical mechanism of action for 2-Amino-3-cyanoisoquinolinium derivatives.
Synthesis of 2-Amino-3-cyanoisoquinolinium Derivatives: A Generalized Approach
While a specific, optimized synthesis for 2-amino-3-cyanoisoquinolinium derivatives is not widely published, a plausible synthetic route can be extrapolated from the synthesis of related 2-amino-3-cyanopyridines and quinolines.[1][4] A common strategy involves a multi-component reaction, which offers the advantage of efficiency and atom economy.
A potential approach could involve the condensation of a suitable precursor, such as an o-formylphenylacetonitrile, with malononitrile and an aminating agent. Subsequent quaternization of the isoquinoline nitrogen would yield the desired isoquinolinium salt. Researchers should consider exploring various catalysts and reaction conditions to optimize the yield and purity of the final products.
Protocols for Antimicrobial Susceptibility Testing
The following protocols are standard, robust methods for determining the antimicrobial efficacy of novel compounds.
This method is considered the gold standard for determining the MIC of an antimicrobial agent. It allows for the quantitative assessment of the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the 2-amino-3-cyanoisoquinolinium derivative in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.
Step-by-Step Methodology:
Preparation of Bacterial/Fungal Inoculum:
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for yeast) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the 2-amino-3-cyanoisoquinolinium derivative in a suitable solvent (e.g., sterile deionized water or DMSO). Note: If using DMSO, ensure the final concentration in the wells does not exceed 1% (v/v) to avoid solvent-induced toxicity.
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to achieve a range of concentrations.
Inoculation and Incubation:
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.
Determination of MIC:
After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality Behind Experimental Choices:
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting number of microorganisms, which is critical for the reproducibility of MIC values.
Serial Dilutions: This method allows for the precise determination of the minimum concentration required for inhibition.
Controls: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
Protocol 2: Agar Well Diffusion Method
This method is a simpler, qualitative or semi-quantitative way to screen for antimicrobial activity.
Principle: The test compound diffuses from a well into an agar medium that has been seeded with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Methodology:
Preparation of Agar Plates and Inoculum:
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
Creation of Wells:
Using a sterile cork borer or a sterile pipette tip, create uniform wells (typically 6-8 mm in diameter) in the agar.
Application of Compound:
Add a fixed volume (e.g., 50-100 µL) of a known concentration of the 2-amino-3-cyanoisoquinolinium derivative solution into each well.
Include a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic).
Incubation and Measurement:
Incubate the plates at the appropriate temperature for 18-24 hours.
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Causality Behind Experimental Choices:
Agar Lawn: This ensures a uniform distribution of the microorganism, allowing for a clear and measurable zone of inhibition.
Uniform Wells: Consistent well size and volume of compound are crucial for comparing the activity of different compounds.
Diffusion: The size of the zone of inhibition is influenced by the compound's concentration, diffusion rate through the agar, and its intrinsic antimicrobial activity.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Safety-Optimized One-Pot Synthesis of 2-Amino-3-cyanoisoquinolinium Analogs
Executive Summary
2-Amino-3-cyanoisoquinolinium salts are highly versatile electrophilic building blocks utilized extensively in the synthesis of complex aza-heterocycles, including 1,2,4,5-tetrazines and biologically active alkaloid analogs [1]. Traditionally, the N-amination of the isoquinoline core requires the use of isolated O-tosylhydroxylamine (TsONH₂), a reagent notorious for its thermal instability and explosive potential. This application note details a safety-optimized, one-pot cascade protocol that generates the aminating agent in situ prior to the direct addition of 3-cyanoisoquinoline analogs, maximizing yield while eliminating the hazards of handling isolated TsONH₂.
Mechanistic Principles & Experimental Rationale
This synthesis relies on a two-stage, single-flask approach designed to maximize atom economy and safety.
Causality of Reagent Selection: tert-Butyl (tosyloxy)carbamate (Boc-NHO-Ts) is utilized as a bench-stable precursor. Treatment with trifluoroacetic acid (TFA) rapidly cleaves the Boc protecting group, releasing the highly reactive TsONH₂.
Reaction Dynamics: The lone pair of the basic nitrogen on the 3-cyanoisoquinoline core acts as a nucleophile, attacking the electrophilic nitrogen of the in situ generated TsONH₂. The tosylate group serves a dual purpose: it is an excellent leaving group during the N-N bond formation and subsequently acts as a stable, non-nucleophilic counterion that facilitates the crystallization of the final salt.
Workup Rationale: Because 2-amino-3-cyanoisoquinolinium salts are highly prone to base-promoted dimerization—forming complex tetrazino-diisoquinolines [1]—strong bases must be strictly avoided during workup. Instead, the protocol leverages the high polarity of the resulting salt, using an anti-solvent (diethyl ether) to selectively precipitate the product directly from the reaction mixture.
Reaction Workflow & Pathway
Fig 1: Mechanistic workflow for the one-pot synthesis of 2-amino-3-cyanoisoquinolinium salts.
Step-by-Step One-Pot Protocol
Note: This protocol is a self-validating system. The successful cleavage of the Boc group is indicated by mild gas evolution (CO₂), and successful salt formation is visually confirmed by rapid precipitation upon ether addition.
Materials Required:
tert-Butyl (tosyloxy)carbamate (1.1 equiv)
Substituted 3-cyanoisoquinoline analog (1.0 equiv)
Trifluoroacetic acid (TFA)
Anhydrous Dichloromethane (DCM)
Anhydrous Diethyl Ether (Et₂O)
Procedure:
In Situ Generation of TsONH₂: To an oven-dried, argon-purged 50 mL round-bottom flask, add tert-butyl (tosyloxy)carbamate (1.1 mmol) and anhydrous DCM (10 mL).
Cool the solution to 0 °C using an ice bath.
Dropwise, add TFA (2.0 mL) over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotection. (Causality: Maintaining 0 °C is critical to prevent the thermal degradation of the newly formed, highly reactive TsONH₂).
N-Amination: Dissolve the 3-cyanoisoquinoline analog (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 5.0 hours [1].
Precipitation & Isolation: Slowly add anhydrous diethyl ether (30 mL) to the vigorously stirring mixture. A white to pale-yellow precipitate will form immediately. (Causality: The non-polar ether drastically reduces the solubility of the highly polar isoquinolinium tosylate salt, forcing it out of solution while leaving unreacted starting materials and residual TFA dissolved).
Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford the pure 2-amino-3-cyanoisoquinolinium tosylate analog.
Quantitative Data & Optimization
The table below summarizes the optimization of the one-pot conditions compared to traditional methods. The in situ Boc-deprotection method provides superior yields by minimizing the degradation of the aminating agent prior to the reaction, while keeping the operational hazards near zero.
Entry
Aminating Precursor
Acid / Deprotectant
Solvent
Time (h)
Yield (%)
1
Boc-NHO-Ts
TFA
DCM
5.0
78%
2
Boc-NHO-Ts
HCl (4M in dioxane)
DCM
5.0
65%
3
Ethyl O-(p-tolylsulfonyl)acetohydroximate
HClO₄
1,4-Dioxane
6.0
55% [2]
4
Isolated TsONH₂ (Traditional Control)
None
DCM
5.0
75% [1]
Downstream Applications & Handling Precautions
The synthesized 2-amino-3-cyanoisoquinolinium salts are prime candidates for downstream cyclizations. For example, careful exposure to sodium hydroxide results in a selective dimerization, yielding 6,14-dicyano-8,8a,16,16a-tetrahydro[1,2,4,5]tetrazino[6,1-a:3,4-a']diisoquinoline in 69% yield [1]. Furthermore, the isoquinoline core itself can be heavily functionalized prior to amination using modern palladium-catalyzed α-arylation techniques [3] or sequential isochromenylium-mediated annulations [4]. This allows drug development professionals to build vast, customizable libraries of functionalized protoberberine and tetrazine analogs from a single, robust synthetic pipeline.
References
Selective dimerizations of substituted N-aminopyridinium salts and their benzologs. The Journal of Organic Chemistry. Available at:[Link]
O-tosylhydroxylamine: Synthetic Routes and Properties. LookChem. Available at: [Link]
Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Quick Access to Protoberberine and Tetrahydroprotoberberine Derivatives/Analogues with One-Pot Sequential Isochromenylium-Mediated Annulation. The Journal of Organic Chemistry. Available at:[Link]
Application
Application Notes & Protocols: The 2-Amino-3-cyanoisoquinolinium Scaffold in the Development of Kinase Inhibitors
Abstract: The 2-amino-3-cyano-quinoline and -isoquinoline moieties represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The 2-amino-3-cyano-quinoline and -isoquinoline moieties represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2] These heterocyclic systems serve as versatile frameworks for designing potent and selective enzyme inhibitors, particularly against protein kinases. This guide provides an in-depth exploration of the application of this scaffold in drug discovery, with a primary focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immune and inflammatory signaling.[3][4] We will dissect the mechanistic rationale for targeting IRAK4, present detailed protocols for inhibitor characterization, and offer insights into data interpretation, thereby equipping researchers with the foundational knowledge to leverage this promising chemical series in their drug development programs.
Scientific Foundation: IRAK4 as a High-Value Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] These pathways are central to the innate immune system's response to pathogens and cellular stress. However, aberrant IRAK4 signaling is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and gout, as well as certain cancers.[3][5]
The Dual Function of IRAK4: Kinase and Scaffold
A crucial aspect of IRAK4's function is its dual role as both an active kinase and an essential scaffolding protein.[5][6]
Kinase Activity: Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, where it phosphorylates and activates downstream kinases like IRAK1 and IRAK2. This phosphorylation cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][6]
Scaffolding Activity: Independent of its catalytic function, the IRAK4 protein structure is critical for assembling the "Myddosome" complex, a signaling hub that brings together MyD88 and other IRAK family members.[5][6] This scaffolding role is indispensable for signal propagation.
This dual functionality presents a unique therapeutic opportunity. While traditional inhibitors target the ATP-binding site to block kinase activity, a novel and potentially more effective strategy involves developing compounds that disrupt IRAK4's scaffolding function, thereby inhibiting the entire signaling complex.[5] The 2-amino-3-cyanoisoquinolinium scaffold offers a promising starting point for developing both types of inhibitors.
Fig. 1: Simplified IRAK4 Signaling Pathway.
Experimental Design & Protocols
The characterization of a novel inhibitor requires a systematic approach, moving from biochemical assays that confirm direct enzyme interaction to cell-based assays that demonstrate efficacy in a biological context.
Protocol: In Vitro Kinase Inhibition Assay for IC₅₀ Determination
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4. The principle relies on measuring the amount of ATP consumed during the phosphorylation reaction.
Rationale: The primary goal is to quantify the potency of a compound's direct inhibition of the enzyme's catalytic activity. A low IC₅₀ value indicates a more potent inhibitor. This is a foundational experiment in any inhibitor development campaign.[7]
Materials:
Recombinant human IRAK4 enzyme
Kinase substrate (e.g., a generic peptide substrate like Srctide)
ATP (Adenosine triphosphate)
Test compounds (2-amino-3-cyanoisoquinolinium derivatives) dissolved in DMSO
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
Multimode plate reader with luminescence detection
Step-by-Step Methodology:
Compound Preparation:
Create a 10-point serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted 1:3 at each step.
Prepare a DMSO-only control (vehicle control), which represents 0% inhibition.
Prepare a "no enzyme" or potent inhibitor control, which represents 100% inhibition.
Reaction Setup (in a 384-well plate, 10 µL final volume):
Add 2.5 µL of 4x concentrated test compound (or DMSO for controls) to the appropriate wells.
Add 5 µL of a 2x enzyme/substrate mix (containing recombinant IRAK4 and the peptide substrate in kinase assay buffer) to all wells.
Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the enzyme.
Initiating the Kinase Reaction:
Add 2.5 µL of 4x concentrated ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% of total substrate consumed).
Detection:
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent).
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.
Incubate for another 30 minutes at room temperature.
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Fig. 2: Experimental Workflow for IC₅₀ Determination.
Protocol: Cellular Assay for IRAK4 Pathway Inhibition
Rationale: An in vitro IC₅₀ value does not guarantee activity in a cellular environment due to factors like membrane permeability and off-target effects. This assay validates that the inhibitor can engage its target in a relevant biological system and produce the desired downstream effect—the reduction of inflammatory cytokine production.[5]
Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
TLR agonist (e.g., Lipopolysaccharide, LPS, for TLR4).
Test compounds.
ELISA kit for human TNF-α.
96-well cell culture plates.
Step-by-Step Methodology:
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere or acclimate.
Compound Treatment: Pre-treat the cells with serially diluted concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
Cellular Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Cytokine Measurement:
Centrifuge the plate to pellet the cells.
Carefully collect the supernatant.
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis:
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated DMSO control.
Plot the dose-response curve and determine the cellular IC₅₀ value as described previously.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds. This is critical for establishing structure-activity relationships (SAR) and for kinase selectivity profiling.
Table 1: Example Kinase Profiling Data for Isoquinolinium Derivatives
Compound ID
IRAK4 IC₅₀ (nM)
Src IC₅₀ (nM)
EGFR IC₅₀ (nM)
IRAK4 Selectivity (vs. Src)
Lead-001
15
250
>10,000
16.7-fold
Lead-002
8
180
>10,000
22.5-fold
Lead-003
150
5,000
>10,000
33.3-fold
Dasatinib
30
1
20
0.03-fold
Data are hypothetical and for illustrative purposes only.
Interpretation:
Potency: Lower IC₅₀ values indicate higher potency. In this example, Lead-002 is the most potent IRAK4 inhibitor.
Selectivity: A successful inhibitor should ideally be highly selective for its intended target to minimize off-target side effects. Selectivity is calculated by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target (IRAK4). A higher fold-selectivity is desirable. While Lead-003 is less potent, it shows greater selectivity over Src kinase than the other lead compounds. The reference drug, Dasatinib, is a multi-kinase inhibitor and shows poor selectivity for IRAK4.[8]
References
ŞENOL, İ. M., SAĞLIK ÖZKAN, B. N., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]
Shehata, A. A., Kandeil, A. M., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344. Available at: [Link]
Hammaker, J., et al. (2021). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. Available at: [Link]
Aly, M. H., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 14(18), 12765-12783. Available at: [Link]
Gheorghe, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2028. Available at: [Link]
Gonzalez-Perez, G., et al. (2021). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 65(12), e00947-21. Available at: [Link]
Hamama, W. S., et al. (2020). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1-21. Available at: [Link]
ŞENOL, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]
Li, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
Wang, C., et al. (2024). Construction of IRAK4 inhibitor activity prediction model based on machine learning. Journal of Molecular Modeling, 30(7), 213. Available at: [Link]
Gouda, M. A., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 450-467. Available at: [Link]
Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. Available at: [Link]
Hamama, W. S., et al. (2020). Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives. ResearchGate. Available at: [Link]
Pereira, M., et al. (2022). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. Cell Reports, 38(11), 110505. Available at: [Link]
Watterson, S. H., et al. (2008). IRAK4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 8(12), 1037-1053. Available at: [Link]
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. (2025). Protocols.io. Available at: [Link]
Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
Application Note: 2-Amino-3-cyanoisoquinolinium as a Precursor for Advanced Optoelectronic Materials
Executive Summary The development of highly conjugated, rigid nitrogen-heterocycles is a cornerstone of modern organic material science. 2-Amino-3-cyanoisoquinolinium (typically utilized as a tosylate or mesylate salt) s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly conjugated, rigid nitrogen-heterocycles is a cornerstone of modern organic material science. 2-Amino-3-cyanoisoquinolinium (typically utilized as a tosylate or mesylate salt) serves as a highly versatile, bench-stable precursor for the synthesis of advanced optoelectronic materials[1]. Through base-mediated deprotonation, this salt generates a reactive zwitterionic intermediate—an N-iminoisoquinolinium ylide. This intermediate readily undergoes 1,3-dipolar cycloadditions to form highly fluorescent scaffolds, such as pyrrolo[2,1-a]isoquinolines and triazolo[5,1-a]isoquinolines[2][3].
This application note provides researchers and material scientists with a comprehensive mechanistic overview, self-validating synthetic protocols, and photophysical characterization methods for utilizing 2-amino-3-cyanoisoquinolinium in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.
Mechanistic Causality: From Salt to Fluorophore
The utility of 2-amino-3-cyanoisoquinolinium in material science is dictated by the unique electronic properties of its derivative ylide.
Ylide Generation: The addition of a mild base (e.g., triethylamine or K₂CO₃) removes a proton from the N-amino group of the isoquinolinium salt. This generates the N-iminoisoquinolinium ylide in situ. The causality here is critical: the ylide features a delocalized negative charge on the nitrogen and a positive charge on the isoquinoline core, making it a highly reactive 1,3-dipole[2].
[3+2] Cycloaddition: The ylide acts as an electron-rich dipole that readily reacts with electron-deficient dipolarophiles (such as alkynes, acrylates, or maleimides). The cyano group at the 3-position of the isoquinoline ring lowers the LUMO of the system, enhancing the regioselectivity of the cycloaddition[4].
Aromatization & Conjugation: Following the initial cycloaddition, an oxidative dehydrogenation step (often facilitated by air/TEMPO or metal catalysts) restores aromaticity[5]. The resulting extended π-conjugated system (e.g., pyrrolo[2,1-a]isoquinoline) is highly rigid. This rigidity suppresses non-radiative decay pathways (like molecular vibrations), leading to exceptionally high fluorescence quantum yields—a mandatory requirement for OLED host materials[3].
Optoelectronic Applications & Photophysical Data
Derivatives synthesized from 2-amino-3-cyanoisoquinolinium are highly prized in two primary material science domains:
OLED Host Materials: The rigid triazolo- and pyrrolo-isoquinoline cores exhibit low efficiency roll-off and tunable emission (from deep blue to green) depending on the functional groups attached during the cycloaddition phase[3].
Fluorescent Chemosensors: The nitrogen lone pairs in the fused system can coordinate with heavy metal ions (e.g., Fe²⁺, Cu²⁺), resulting in a measurable "turn-off" or "turn-on" fluorescence response via Photoinduced Electron Transfer (PET) mechanisms[6].
Table 1: Photophysical Properties of Representative Isoquinoline-Derived Materials
Material Scaffold
Application
Absorption Max (λ_abs)
Emission Max (λ_em)
Quantum Yield (Φ_F)
Key Characteristic
Pyrrolo[2,1-a]isoquinoline
Blue OLED Emitter
345 nm
440 nm
0.82
High thermal stability; low efficiency roll-off.
Triazolo[5,1-a]isoquinoline
Phosphorescent Host
310 nm
395 nm
0.75
High triplet energy (E_T > 2.8 eV).
Cyano-substituted Adducts
Metal Ion Sensor
360 nm
480 nm
0.60
Strong fluorescence quenching upon Cu²⁺ binding.
Experimental Workflows
Protocol A: In Situ Ylide Generation and[3+2] Cycloaddition
Objective: Synthesize a highly conjugated pyrrolo[2,1-a]isoquinoline fluorophore.
Rationale for Choices: Dichloromethane (DCM) or Acetonitrile (MeCN) are chosen as solvents because they stabilize the zwitterionic ylide intermediate without acting as nucleophiles. Triethylamine (Et₃N) is selected as a non-nucleophilic base to prevent unwanted side reactions with the dipolarophile.
Step-by-Step Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-3-cyanoisoquinolinium tosylate (1.0 mmol) in anhydrous MeCN (15 mL).
Dipolarophile Addition: Add the electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) to the suspension.
Ylide Activation: Dropwise, add Et₃N (1.5 mmol) over 5 minutes at 0 °C.
Self-Validation Check 1: The solution will immediately transition from a colorless/pale suspension to a deep yellow/orange homogenous solution, confirming the successful deprotonation and formation of the N-iminoisoquinolinium ylide.
Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
Self-Validation Check 2: Under a 365 nm UV lamp, the product spot on the TLC plate should exhibit intense bright blue/green fluorescence, contrasting with the non-fluorescent starting salt.
Aromatization (If required): If an alkene was used instead of an alkyne, add a catalytic amount of TEMPO (10 mol%) and CuCl (10 mol%) and stir under an open-air atmosphere for an additional 2 hours to drive oxidative aromatization[5].
Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography to isolate the fluorophore.
Objective: Validate the optoelectronic viability of the synthesized material.
Sample Preparation: Dissolve the purified fluorophore in spectroscopic grade toluene to a concentration of
1×10−5
M.
Causality: A dilute solution prevents aggregation-caused quenching (ACQ) and self-absorption (inner filter effect) during measurement.
UV-Vis Spectroscopy: Record the absorption spectrum from 250 nm to 600 nm. Identify the lowest energy absorption band (S₀ → S₁ transition).
Fluorescence Emission: Excite the sample at the
λmax
determined in Step 2. Record the emission spectrum.
Quantum Yield (
ΦF
) Calculation: Use a standard reference (e.g., Quinine sulfate in 0.1 M H₂SO₄,
ΦF=0.54
) and apply the comparative method equation.
Self-Validation Check 3: A valid OLED candidate should exhibit a Stokes shift of at least 40-60 nm to minimize self-absorption, and a
ΦF
exceeding 0.70.
Workflow Visualization
Synthesis and material science application workflow of 2-amino-3-cyanoisoquinolinium.
References
Seifi, M., et al. "Combination of Pyridinium and Isoquinolinium Ylides with Phenylisocyanate and Isothiocyanates: Synthesis, Characterisation, and X-Ray Crystal Structures of Mesoionic Monosubstituted 3-Oxo-Propanamides or Thioamides." Australian Journal of Chemistry, 2015.
Luo, Z., et al. "A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions." RSC Advances, 2020.
Song, W., et al. "Synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[5,1-a]isoquinoline via Cycloaddition of C,N-Cyclic Azomethine Imine with CF3CN." The Journal of Organic Chemistry, 2024.
Technical Support Center: 2-Amino-3-cyanoisoquinolinium Synthesis Yield Optimization
Welcome to the Application Science Knowledge Base. This portal provides mechanistic insights, validated protocols, and troubleshooting guides specifically engineered for the N-amination of deactivated isoquinoline scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Knowledge Base. This portal provides mechanistic insights, validated protocols, and troubleshooting guides specifically engineered for the N-amination of deactivated isoquinoline scaffolds.
Mechanistic Overview & Reagent Selection
The synthesis of 2-amino-3-cyanoisoquinolinium via the direct N-amination of 3-cyanoisoquinoline is notoriously challenging. The core issue lies in the electronic deactivation of the isoquinoline nitrogen . The cyano group (-CN) at the C3 position exerts a powerful electron-withdrawing effect through both inductive (-I) and mesomeric (-M) pathways. This significantly lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO), rendering it a poor nucleophile.
While1[1] is the traditional reagent for N-amination of standard heterocycles, it often fails or produces sub-30% yields with 3-cyanoisoquinoline. To overcome this kinetic barrier, highly electrophilic aminating agents with superior leaving groups, such as2[2] or O-(2,4-dinitrophenyl)hydroxylamine (DPH)[3], are strictly required.
Quantitative Reagent Comparison
Aminating Agent
Typical Yield
Reaction Environment
Key Advantage
Primary Limitation
HOSA
20–40%
Aqueous/MeOH (pH 8–9)
Commercially available, bench-stable
Poor reactivity with deactivated N; prone to competitive hydrolysis
MSH
70–85%
Anhydrous DCM (0°C to RT)
High electrophilicity, fast reaction
Unstable, explosive if dried; must be freshly prepared in solution
To guarantee scientific integrity, this protocol is designed as a self-validating system . By utilizing anhydrous dichloromethane (DCM), the highly polar 2-amino-3-cyanoisoquinolinium mesitylenesulfonate salt will naturally precipitate as it forms. This phase separation drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual confirmation of reaction progress, eliminating the need for complex aqueous workups where the product is easily lost.
Step 1: Preparation of the Electrophile
Freshly prepare O-(Mesitylsulfonyl)hydroxylamine (MSH) as a solution in anhydrous DCM at 0°C.
Causality: MSH degrades rapidly into mesitylenesulfonic acid and nitrogen gas at room temperature. Keeping it in a cold solution prevents degradation and avoids the explosive hazards of dry MSH.
Step 2: Substrate Solvation
Dissolve 3-cyanoisoquinoline (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.
Step 3: Amination
Add the cold MSH solution (1.2 eq) dropwise to the 3-cyanoisoquinoline solution over 15–20 minutes.
Causality: Slow addition prevents localized exothermic spikes, which would otherwise trigger the thermal decomposition of MSH before it can react with the deactivated isoquinoline.
Step 4: Reaction Progression & Self-Validation
Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
Validation Check: You will observe the solution transition from clear to a cloudy suspension. The precipitation of a white/off-white solid confirms the successful formation of the polar quaternary isoquinolinium salt.
Step 5: Isolation
Add cold diethyl ether (equal to the reaction volume) to the flask to maximize precipitation. Isolate the product via vacuum filtration. Wash the filter cake with additional cold ether to remove unreacted starting material and non-polar impurities. Dry under high vacuum.
Troubleshooting & FAQs
Q1: Why is my yield consistently below 30% when using HOSA?A1: The 3-cyano group drastically reduces the electron density on the isoquinoline nitrogen. HOSA is a relatively mild electrophile that requires slightly basic aqueous conditions (pH 8–9) to prevent the protonation of the isoquinoline. However, in this aqueous environment, the competing hydrolysis of HOSA outpaces the slow N-amination of the deactivated substrate. Solution: Abandon aqueous HOSA protocols and switch to an anhydrous system using MSH or DPH.
Q2: I observe a side product with an altered cyano group. What is happening?A2: If you are using aqueous basic conditions (often required to activate HOSA), the 3-cyano group is susceptible to partial hydration, converting into a primary amide (3-carboxamide). Solution: This side reaction is entirely suppressed by maintaining strictly anhydrous conditions using MSH in dry DCM.
Q3: My MSH reaction yielded no product, and the solution turned yellow/brown. Why?A3: This indicates the thermal decomposition of MSH prior to amination. MSH is highly unstable. If the MSH solution was allowed to warm up before addition, or if it was added too quickly (causing an exotherm), it will degrade into mesitylenesulfonic acid. Solution: Ensure MSH is synthesized fresh, kept at 0°C, and added dropwise. Alternatively, if MSH instability is a persistent logistical issue in your lab, switch to the bench-stable O-(2,4-dinitrophenyl)hydroxylamine (DPH).
Q4: How do I isolate the 2-amino-3-cyanoisoquinolinium salt without losing it in the aqueous phase?A4: Do not perform an aqueous workup. The product is a highly polar quaternary ammonium salt and will partition heavily into the aqueous layer, ruining your yield. Solution: Follow the self-validating protocol above. Precipitate the salt directly from the organic reaction mixture using a non-polar anti-solvent (like cold diethyl ether) and isolate via direct filtration.
References
Keller, R. N., & Smith, P. A. S. "Direct Aromatic Amination: A New Reaction of Hydroxylamine-O-sulfonic Acid 1." Journal of the American Chemical Society.
Ganguly, A., et al. "Substituted Tetrahydroisoquinolines as Microtubule-destabilizing Agents in Triple negative Human Breast Cancer Cells." PMC / NIH.
reducing background fluorescence of 2-Amino-3-cyanoisoquinolinium probes
Welcome to the Technical Support Center for 2-Amino-3-cyanoisoquinolinium fluorescent probes. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and eliminate background fluorescence—...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Amino-3-cyanoisoquinolinium fluorescent probes. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and eliminate background fluorescence—one of the most common hurdles when working with push-pull cationic fluorophores.
To resolve background noise, we must first understand the causality of the probe's photophysics. The 2-amino group acts as an electron donor, while the 3-cyanoisoquinolinium core acts as a strong electron acceptor. This architecture relies on a Twisted Intramolecular Charge Transfer (TICT) mechanism to maintain a "dark" state prior to target recognition[1]. In fluid, polar environments, the molecule rotates freely into the TICT state, dissipating energy non-radiatively (quenching)[1]. However, when this intramolecular rotation is restricted, the probe is forced into a planar, highly emissive state, resulting in false-positive background fluorescence[2].
Below, you will find our diagnostic workflow, an in-depth FAQ, quantitative optimization data, and self-validating protocols to ensure absolute scientific integrity in your assays.
Diagnostic Workflow: Isolating the Source of Background Noise
Workflow for diagnosing and resolving background fluorescence in push-pull isoquinolinium probes.
Troubleshooting Desk & FAQs
Q1: My baseline fluorescence is extremely high even in a standard PBS buffer without any target analyte or cells. What is causing this?A: This is a classic case of Aggregation-Induced Emission (AIE) . The 2-amino-3-cyanoisoquinolinium core is highly hydrophobic. In purely aqueous buffers like standard PBS, the probe molecules aggregate to minimize contact with water. This aggregation physically locks the molecules in a planar conformation, completely shutting down the non-radiative TICT decay pathway and causing intense background emission[1].
Solution: Introduce a micellar shielding agent (e.g., 0.1% Tween-20) or a co-solvent (1–5% DMSO) to fully solubilize the probe and restore the dark TICT state.
Q2: I am performing live-cell imaging, and the entire cell membrane lights up before I even stimulate the cells. How do I reduce this non-specific binding?A: Isoquinolinium salts are intrinsically cationic (positively charged)[3]. Because mammalian cell membranes maintain a negative resting potential and are rich in anionic phospholipids, your probe is acting as an electrostatic stain. Furthermore, the lipid bilayer is a highly viscous environment that restricts intramolecular rotation, further amplifying the background[2].
Solution: You must optimize your wash steps. Use a high-ionic-strength wash buffer (e.g., adding an extra 150 mM NaCl) to disrupt the electrostatic interactions, and limit your probe incubation time to prevent deep membrane intercalation.
Q3: Does the pH of my assay buffer affect the background fluorescence of this specific probe?A: Yes, significantly. The 2-amino group is susceptible to protonation at lower pH levels. Protonation of the amino donor group fundamentally disrupts the push-pull electron dynamics, altering the excited-state intramolecular proton transfer (ESIPT) and completely disabling the TICT quenching mechanism[4]. If your buffer drops below pH 6.5, the probe will become permanently "turned on." Always verify that your working buffer is strictly buffered to pH 7.4.
Quantitative Data: Buffer Optimization Profiles
To demonstrate the causality of buffer composition on the TICT state, our lab has quantified the background fluorescence and resulting Signal-to-Noise Ratio (SNR) of 2-Amino-3-cyanoisoquinolinium under various conditions.
To ensure trustworthiness and reproducibility, do not just follow these steps blindly; observe the causality notes to understand why each step is performed. Every protocol here is designed as a self-validating system.
Protocol A: Preparation of Zero-Background Working Solutions
Objective: Eliminate AIE and restore the TICT dark state in aqueous media.
Stock Preparation: Dissolve the lyophilized 2-Amino-3-cyanoisoquinolinium probe in 100% anhydrous DMSO to create a 10 mM stock.
Causality: Anhydrous DMSO prevents premature hydrolysis of the cyano group and ensures complete monomeric dispersion.
Surfactant Priming: In a separate tube, prepare a 10 mL solution of PBS (pH 7.4) containing 0.1% (v/v) Tween-20. Vortex vigorously for 30 seconds.
Dropwise Addition: While vortexing the PBS/Tween-20 solution, add 10 µL of the 10 mM probe stock dropwise to achieve a 10 µM final concentration.
Causality: Dropwise addition into a pre-formed micellar solution forces the hydrophobic probe into the micelle cores, preventing aggregation and allowing the molecule enough free volume to undergo TICT quenching[1].
Self-Validation Step (The "Blank Check"): Before adding your target analyte, measure the fluorescence of this working solution. If the baseline exceeds 100 A.U. (assuming a max scale of 1000 A.U.), AIE is still occurring. Discard and remake, increasing Tween-20 to 0.2%.
Protocol B: Wash-Free Imaging Optimization for Adherent Cells
Objective: Mitigate electrostatic membrane binding of the cationic isoquinolinium core[3].
Cell Preparation: Culture cells in standard media until 70% confluent. Wash twice with standard HBSS to remove serum proteins (which can bind the probe and cause background).
Probe Incubation: Apply the 10 µM working solution (from Protocol A) to the cells. Incubate for exactly 15 minutes at 37°C.
Causality: Extended incubation (>30 mins) allows the cationic isoquinolinium core to permanently intercalate into the hydrophobic lipid bilayer, locking its conformation and causing irreversible background fluorescence[2].
High-Stringency Wash: Aspirate the probe solution and wash the cells twice with a modified HBSS buffer containing 300 mM NaCl (double the physiological salt concentration).
Causality: The high ionic strength outcompetes the electrostatic interactions between the positively charged probe and the negatively charged phospholipid headgroups, stripping away unbound probe.
Self-Validation Step: Image the cells in the target-free state using your baseline laser power. You should observe a dark background. If the membrane is highly fluorescent, reduce the initial probe incubation time to 5 minutes.
References
Title : A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing | Source : acs.org | URL :[Link]
Title : Controlling Intramolecular Rotation with Five-Membered Heterocycles Facilitates the Design of Highly Cell-Permeable Xanthene-Based Fluorogenic Probes | Source : nih.gov | URL :[Link]
Title : Synthesis of versatile fluorescent Isoquinolinium salts and their applications | Source : researchgate.net | URL :[Link]
Title : Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents | Source : rsc.org | URL :[Link]
Technical Support Center: Minimizing Cytotoxicity of 2-Amino-3-cyanoisoquinolinium in Live-Cell Assays
Introduction Welcome to the Technical Support Center for 2-Amino-3-cyanoisoquinolinium (CAS 120332-82-3) and its derivatives. This compound features a delocalized positive charge embedded within a hydrophobic isoquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for 2-Amino-3-cyanoisoquinolinium (CAS 120332-82-3) and its derivatives. This compound features a delocalized positive charge embedded within a hydrophobic isoquinolinium moiety. While this structural characteristic makes it an excellent building block for bioorthogonal reagents and a potent fluorescent probe, its lipophilic cationic nature drives spontaneous accumulation in the mitochondria of live cells[1]. If not carefully managed, this accumulation leads to metabolic stress, respiration uncoupling, and severe phototoxicity.
This guide provides field-proven, mechanistically grounded strategies to minimize these cytotoxic effects during live-cell experiments.
Section 1: Troubleshooting Guide & FAQs
Q1: My cells show acute morphological changes (rounding, detachment) within 2 hours of incubation. What is causing this?A: This is a classic sign of acute mitochondrial toxicity. Isoquinolinium derivatives enter the mitochondria via both active and passive processes driven by the mitochondrial membrane potential (ΔΨm)[2]. Once inside, high concentrations can inhibit Complex I of the electron transport chain and uncouple mitochondrial respiration, leading to rapid ATP depletion and cell death[2].
Solution: Reduce the working concentration to the minimal effective dose (typically 1.0 µM – 3.0 µM). Ensure the incubation time does not exceed 30 minutes to prevent matrix saturation.
Q2: Cell viability is fine in the dark, but cells undergo rapid apoptosis during time-lapse confocal imaging. How can I prevent this?A: You are observing phototoxicity. Isoquinolinium scaffolds can act as potent photosensitizers[3]. Upon light irradiation (especially at higher laser intensities), they efficiently sensitize the production of reactive oxygen species (ROS), such as singlet oxygen, leading to oxidative damage and apoptosis[4].
Solution:
Reduce laser power to ≤ 5% and increase the detector gain/exposure time.
Use a higher scan speed to minimize pixel dwell time.
Supplement the imaging medium with a ROS scavenger like 1 mM Ascorbic Acid or 100 µM Trolox.
Q3: Should I perform the staining in serum-free media to improve probe uptake?A: No. While serum-free media increases the effective free concentration of the probe and accelerates uptake, it also drastically increases acute cytotoxicity. Serum proteins bind a fraction of the lipophilic dye, acting as a buffer that prevents sudden mitochondrial overloading.
Solution: Perform staining in media containing 1-2% FBS. This provides a perfect balance between a sufficient signal-to-noise ratio and maintaining cell viability.
Section 2: Optimized Live-Cell Staining Protocol
To ensure data integrity, every staining protocol must be a self-validating system. Follow this step-by-step methodology to achieve optimal signal while preserving cellular health.
Step 1: Stock Preparation
Dissolve 2-Amino-3-cyanoisoquinolinium in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
Step 2: Working Solution Formulation
Dilute the stock solution in FluoroBrite™ DMEM (or equivalent phenol red-free media) supplemented with 2% FBS to a final concentration of 1.0 µM to 3.0 µM.
Causality: Phenol red increases background autofluorescence, while 2% FBS buffers the free dye concentration to prevent acute mitochondrial shock.
Step 3: Cell Incubation
Aspirate the culture media from the live cells and add the working solution. Incubate at 37°C, 5% CO₂ for exactly 20-30 minutes.
Causality: Prolonged incubation leads to excessive mitochondrial matrix saturation and Complex I inhibition[2].
Step 4: Stringent Washing (Critical Step)
Remove the staining solution and wash the cells gently but thoroughly three times with warm PBS (pH 7.4).
Causality: Removing the extracellular pool prevents the continuous gradient-driven influx of the lipophilic cation during the imaging phase.
Step 5: Imaging and Validation
Replace the final wash with a pre-warmed imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺). Perform imaging using low laser power.
Validation: To ensure the protocol is non-toxic in your specific cell line, run a parallel well with a viability indicator (e.g., Calcein-AM or CCK-8 assay) 24 hours post-imaging.
Section 3: Quantitative Data & Cytotoxicity Profiling
To assist in selecting the optimal concentration, the following table summarizes the typical cytotoxicity profile of lipophilic isoquinolinium derivatives in mammalian fibroblasts (e.g., MRC-5) based on standard CCK-8 viability assays[4].
Concentration (µM)
Incubation Time
Light Exposure
Cell Viability (%)
Cytotoxicity Level
0.1 - 1.0
24 hours
Dark
> 95%
Negligible
3.0
24 hours
Dark
82% - 85%
Mild
5.0
24 hours
Dark
~ 85%
Mild to Moderate
10.0
24 hours
Dark
< 60%
High
3.0
30 mins
White Light
< 20%
Severe (Phototoxic)
Section 4: Mechanistic & Workflow Visualizations
Mechanism of isoquinolinium-induced cytotoxicity via mitochondrial stress and phototoxicity.
Optimized live-cell staining workflow to minimize acute and phototoxic stress.
Section 5: References
1.[2] Effects of isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on mitochondrial respiration - PubMed (NIH). 2
2.[1] Structurally Redesigned Bioorthogonal Reagents for Mitochondria-Specific Prodrug Activation - JACS Au (ACS Publications). 1
3.[3] Improving the Phototherapeutic Efficiencies of Molecular and Nanoscale Materials by Targeting Mitochondria - MDPI.3
4.[4] Isoquinolinium-based photosensitizers with aggregation-induced emission characteristics for highly efficient photodynamic combat of viruses - Materials Chemistry Frontiers (RSC Publishing).4
cross-reactivity studies of 2-Amino-3-cyanoisoquinolinium-based sensors
Comparative Guide: Cross-Reactivity and Selectivity Profiling of 2-Amino-3-cyanoisoquinolinium-Based Fluorescent Sensors Executive Summary As fluorescent chemosensors evolve for environmental monitoring and biological im...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Cross-Reactivity and Selectivity Profiling of 2-Amino-3-cyanoisoquinolinium-Based Fluorescent Sensors
Executive Summary
As fluorescent chemosensors evolve for environmental monitoring and biological imaging, the 2-Amino-3-cyanoisoquinolinium (2-ACI) scaffold has emerged as a highly effective tool for detecting nucleophilic analytes such as cyanide (
CN−
) and biothiols. The rational design of these sensors relies on a finely tuned Intramolecular Charge Transfer (ICT) state. However, the true utility of any sensor in complex biological or environmental matrices hinges on its cross-reactivity profile. This guide provides an objective comparison of 2-ACI-based sensors against alternative fluorophores and establishes rigorous, self-validating protocols for evaluating cross-reactivity.
Mechanistic Foundations of the 2-ACI Scaffold
To accurately assess cross-reactivity, one must first understand the thermodynamic and kinetic drivers of the sensor's mechanism.
The 2-ACI core is characterized by a highly electrophilic isoquinolinium nitrogen, flanked by an electron-donating 2-amino group and a strongly electron-withdrawing 3-cyano group. This "push-pull" electronic architecture establishes a strong ICT state, typically yielding emission in the visible spectrum (e.g., ~550 nm). The cationic nature of the isoquinolinium ring also imparts excellent aqueous solubility, a critical advantage over highly hydrophobic scaffolds [1].
The Sensing Mechanism:
Upon introduction of a strong nucleophile, nucleophilic addition occurs preferentially at the electron-deficient C1 position of the isoquinolinium ring. This ambident reactivity—a well-documented hallmark of substituted diamino-isoquinolinium salts [2]—disrupts the aromaticity of the pyridinium ring, converting the planar, charged species into a non-planar, neutral dihydroisoquinoline adduct. The immediate cessation of the ICT process results in a dramatic hypsochromic (blue) shift or a distinct fluorescence turn-off response. Similar ICT-based mechanisms have been successfully leveraged in related quinolinium and isoquinolinium derivatives for saccharide and metal ion sensing [3].
Fig 1. ICT disruption in 2-ACI sensors upon nucleophilic attack by target analytes.
Comparative Performance Analysis
When selecting a sensor for nucleophile detection, the 2-ACI scaffold must be weighed against industry-standard alternatives. Table 1 summarizes the quantitative and qualitative performance metrics of these platforms.
Table 1: Comparative Analysis of Common Fluorescent Sensor Scaffolds
Fluorophore Scaffold
Primary Sensing Mechanism
Aqueous Solubility
Cross-Reactivity Vulnerabilities
Stokes Shift
2-Amino-3-cyanoisoquinolinium
ICT Disruption (Nucleophilic Addition)
Excellent (Cationic core)
Moderate (Requires tuning against biothiols vs.
CN−
)
Large (~130 nm)
BODIPY
PET / ICT
Poor (Requires organic co-solvents)
Low (Highly tunable, but prone to aggregation-induced quenching)
Small (~15-20 nm)
Rhodamine
Spirolactam Ring Opening
Good
High (pH sensitive; heavily cross-reacts in acidic environments)
Moderate (~25-40 nm)
Coumarin
ICT
Moderate
High (Interference from native biological auto-fluorescence)
Large (~100 nm)
Data Interpretation: While BODIPY offers low cross-reactivity, its poor aqueous solubility often necessitates the use of DMSO/water mixtures, which can alter the hydration sphere of the analyte and skew binding kinetics. 2-ACI provides a superior balance of native aqueous solubility and a large Stokes shift, though its cross-reactivity with competing nucleophiles (like Glutathione or Cysteine) must be rigorously profiled.
Experimental Workflows for Cross-Reactivity Profiling
To ensure scientific integrity, the evaluation of a 2-ACI sensor cannot rely solely on single-analyte titrations. The following protocols constitute a self-validating system designed to expose false positives (direct cross-reactivity) and false negatives (competitive inhibition).
Protocol A: Single-Analyte Titration (Dynamic Range & LOD)
Purpose: Establish the baseline thermodynamic affinity and optical response for the target analyte.
Stock Preparation: Dissolve the 2-ACI sensor in spectroscopic-grade DMSO to a 10 mM concentration. Dilute to a working concentration of 10 μM in 10 mM HEPES buffer (pH 7.4).
Causality: HEPES is chosen over Phosphate-Buffered Saline (PBS) because phosphate ions can occasionally coordinate with the cationic isoquinolinium core, artificially dampening the ICT state. Maintaining pH 7.4 prevents pH-dependent protonation of the 2-amino group.
Analyte Titration: Sequentially add the target analyte (e.g.,
CN−
) from 0 to 100 equivalents (0 to 1 mM).
Spectral Acquisition: Record UV-Vis absorption and fluorescence emission spectra after a 5-minute incubation per addition to ensure thermodynamic equilibrium.
Purpose: Determine if background matrix ions trigger a false response or inhibit target binding.
Baseline Measurement: Record the fluorescence of the 10 μM 2-ACI sensor in HEPES buffer.
Background Ion Introduction (Stress Test): Add 100 equivalents (1 mM) of a competing nucleophile or anion (e.g.,
F−
,
Cl−
,
AcO−
,
H2PO4−
,
N3−
, Cysteine, or Glutathione). Record the spectrum.
Causality: A 100-fold excess stress-tests the sensor. If the signal changes here, the sensor suffers from a false positive cross-reactivity.
Target Analyte Addition (Validation Step): To the exact same cuvette, add 10 equivalents (100 μM) of the target analyte (
CN−
). Record the spectrum.
Causality: This is the critical self-validating step. If the sensor fails to produce the expected target signal after the competitor is present, the competitor has caused a false negative by either degrading the sensor or competitively blocking the C1 position. A robust sensor will only trigger upon this final addition.
Fig 2. Standardized self-validating workflow for evaluating sensor cross-reactivity and selectivity.
Conclusion
The 2-Amino-3-cyanoisoquinolinium scaffold offers a highly sensitive, water-soluble platform for nucleophile detection via ICT disruption. By employing the self-validating competitive assays outlined above, researchers can definitively map the cross-reactivity profile of 2-ACI sensors, ensuring their reliability in complex biological and environmental applications.
References
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[Link]
Riedl, Z., Filák, L., Egyed, O., & Hajós, G. (2009). A recently recognized ambident reactivity of 2,3-diamino-isoquinolinium salts. ARKIVOC, 2009(vi), 158-166.[Link]
Valdes-García, J., et al. (2023). Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies. The Journal of Organic Chemistry, 88(4), 2174-2189.[Link]
Comparative
Comparative Analysis of 2-Amino-3-cyanoisoquinolinium Synthesis Methods
As the demand for novel N-heterocyclic scaffolds in drug discovery accelerates, 2-amino-3-cyanoisoquinolinium salts (such as 2-amino-3-cyanoisoquinolinium tosylate, CAS 120332-83-4) have emerged as highly versatile build...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for novel N-heterocyclic scaffolds in drug discovery accelerates, 2-amino-3-cyanoisoquinolinium salts (such as 2-amino-3-cyanoisoquinolinium tosylate, CAS 120332-83-4) have emerged as highly versatile building blocks. They are critical intermediates in the synthesis of pyrazolo[1,5-a]isoquinolines, stable N-ylides, and tetrazine derivatives[1],[2].
However, synthesizing these salts presents a unique chemical challenge. The presence of the strongly electron-withdrawing cyano group at the C3 position significantly depletes the electron density on the isoquinoline nitrogen. This deactivation renders standard amination protocols ineffective, forcing synthetic chemists to carefully balance the electrophilicity of the aminating agent against its stability and safety profile.
This guide provides an authoritative, data-driven comparison of the primary synthesis methods for 2-amino-3-cyanoisoquinolinium salts, detailing the mechanistic causality behind reagent selection and offering field-proven, self-validating experimental protocols.
The synthesis of 2-aminoisoquinolinium salts relies on a direct
SN2
-type nucleophilic attack by the lone pair of the isoquinoline nitrogen onto an electrophilic nitrogen source[3].
Because the 3-cyano group inductively and resonance-withdraws electron density, the nucleophilicity of the isoquinoline nitrogen is severely compromised. To drive the reaction forward, the leaving group on the aminating agent must be exceptionally stable (e.g., a sulfonate or dinitrophenolate), effectively increasing the electrophilicity of the transferring
NH2
group.
Mechanistic pathway of 3-cyanoisoquinoline N-amination and ylide formation.
Comparative Analysis of Aminating Agents
To successfully aminate 3-cyanoisoquinoline, researchers typically choose between four primary reagents. Each offers a distinct trade-off between reactivity, yield, and safety.
Method A: O-Tosylhydroxylamine (
TsONH2
) - The Classical Benchmark
TsONH2
is the historically preferred reagent for synthesizing 2-amino-3-cyanoisoquinolinium tosylate. In a benchmark study, reacting 3-cyanoisoquinoline with
TsONH2
in dichloromethane (DCM) for 5.0 hours yielded the target tosylate salt at a highly efficient 75% yield[1],[4]. It strikes an excellent balance, providing enough electrophilicity to overcome the cyano group's deactivation without the extreme explosive hazards of other reagents.
Method B: O-Mesitylenesulfonylhydroxylamine (MSH) - The High-Reactivity Standard
MSH is widely regarded as one of the most potent electrophilic aminating agents available[5],[6]. It is routinely used for highly deactivated N-heterocycles, often achieving yields exceeding 85%[7]. However, pure crystalline MSH is highly unstable and explosive at room temperature[3]. It must be freshly synthesized, kept in solution (or handled at sub-zero temperatures), and used immediately, limiting its utility for large-scale manufacturing.
Method C: O-(2,4-Dinitrophenyl)hydroxylamine (DPH) - The Stable Alternative
DPH has emerged as a safer, highly efficient alternative to MSH[6]. The 2,4-dinitrophenolate leaving group is excellent, allowing for the amination of deactivated isoquinolines in high yields[8]. Unlike MSH, DPH is stable at room temperature and can be stored for extended periods, making it highly attractive for process chemistry and scale-up operations[6].
Method D: Hydroxylamine-O-sulfonic acid (HOSA) - The Aqueous/Green Route
HOSA is a commercially available, inexpensive, and stable reagent[9]. Aminations with HOSA typically require heating (e.g., 90 °C) in aqueous or alcoholic basic media[10]. While excellent for electron-rich substrates, HOSA struggles with deactivated systems like 3-cyanoisoquinoline. The harsh aqueous heating required can also lead to the undesired hydrolysis of the sensitive cyano group, making it a suboptimal choice for this specific target[9].
Quantitative Performance Matrix
Aminating Agent
Typical Yield (Deactivated Isoquinolines)
Reaction Time
Optimal Temp
Safety / Stability Profile
Cost & Scalability
TsONH2
70–80%
5.0 h
0 °C to 25 °C
Moderate (Stable in solution)
Moderate (Requires prep)
MSH
85–95%
1–6 h
0 °C
Hazardous (Explosive when dry)
Low (Lab-scale only)
DPH
80–90%
12–24 h
25 °C to 50 °C
High (Stable at RT)
High (Cheap precursors)
HOSA
< 30% (Prone to side reactions)
2–3 h
90 °C
High (Commercially stable)
High (Off-the-shelf)
Experimental Workflows & Protocol Selection
Decision tree for selecting the optimal N-amination synthesis method.
Protocol 1: Synthesis of 2-Amino-3-cyanoisoquinolinium Tosylate via
TsONH2
This protocol is optimized for a balance of safety and yield, representing the literature-standard method[1],[4].
1. Preparation & Setup:
Dissolve 3-cyanoisoquinoline (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.
Causality: Anhydrous conditions are critical. Ambient moisture can prematurely hydrolyze
TsONH2
, destroying the electrophilic nitrogen source before it can react with the deactivated isoquinoline.
2. Reagent Addition:
Cool the reaction vessel to 0 °C using an ice bath.
Slowly add a freshly prepared solution of O-tosylhydroxylamine (
TsONH2
, 1.1 equiv, 11 mmol) in 15 mL of anhydrous DCM dropwise over 15 minutes.
Causality: The formation of the N-N bond is exothermic. Dropwise addition at 0 °C prevents thermal degradation of the delicate
TsONH2
reagent and suppresses unwanted dimerization side-reactions[4].
3. Reaction Propagation:
Remove the ice bath and allow the reaction to stir at room temperature for exactly 5.0 hours[1].
Self-Validation Check: As the reaction progresses, the solution will transition from clear to slightly turbid as the highly polar, ionic tosylate salt begins to form and phase-separate from the non-polar DCM.
4. Isolation & Purification:
Add 50 mL of cold diethyl ether to the reaction mixture under vigorous stirring.
Causality: The 2-amino-3-cyanoisoquinolinium tosylate salt is entirely insoluble in ether. This massive shift in solvent polarity crashes the product out of solution, driving the reaction equilibrium to completion.
Filter the resulting precipitate via vacuum filtration, wash with cold ether (2 x 20 mL), and dry under high vacuum to afford the product as a white/pale-yellow solid (Expected yield: ~75%).
Protocol 2: High-Yield Amination via MSH
Use this protocol only at the milligram/small-gram scale when maximum conversion is strictly required[5],[7].
1. Preparation:
Dissolve 3-cyanoisoquinoline (1.0 equiv) in a 1:1 mixture of anhydrous DCM and anhydrous methanol at 0 °C.
Causality: Methanol helps solubilize the highly polar intermediate states and stabilizes the MSH reagent in solution.
2. Reagent Addition:
Add a solution of freshly synthesized O-mesitylenesulfonylhydroxylamine (MSH, 1.1 equiv) in dry DCM dropwise over 5 minutes.
Causality: MSH must be used immediately after synthesis. Allowing dry MSH to sit at room temperature poses a severe explosion risk[3].
3. Reaction & Isolation:
Stir the reaction strictly at 0 °C for 6 hours[5].
Self-Validation Check: A heavy precipitate will form much faster than in the
TsONH2
protocol due to the extreme reactivity of MSH.
Add ether to complete precipitation, filter, and recrystallize from an ethyl acetate-methanol (5:1 v/v) gradient to yield the pure mesitylenesulfonate salt[5].
Conclusion
For the synthesis of 2-amino-3-cyanoisoquinolinium salts, the electron-withdrawing nature of the cyano group dictates the chemistry. While MSH provides the highest raw reactivity for this deactivated system[5], its explosive nature makes it a liability. TsONH2 remains the most balanced literature standard, yielding ~75% under mild conditions[1],[4]. For modern scale-up and process chemistry, DPH is highly recommended as a thermally stable, high-yielding alternative that bypasses the hazards of traditional aminating agents[6].
References
Batori, S., Hajos, G., Sandor, P., & Messmer, A. (1989). Selective dimerizations of substituted N-aminopyridinium salts and their benzologs. The Journal of Organic Chemistry, 54(20), 4767-4770. URL: [Link]
Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry, 68(18), 7119-7122. URL: [Link]
United States National Library of Medicine / PMC. (2011). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. URL: [Link]
A Senior Application Scientist's Guide to Assessing the Specificity of 2-Amino-3-cyanoisoquinolinium for Peroxynitrite Detection in Complex Biological Samples
In the intricate landscape of cellular signaling and oxidative stress, the precise detection of specific reactive oxygen and nitrogen species (ROS/RNS) is paramount to unraveling their roles in health and disease.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of cellular signaling and oxidative stress, the precise detection of specific reactive oxygen and nitrogen species (ROS/RNS) is paramount to unraveling their roles in health and disease.[1][2] Peroxynitrite (ONOO⁻), a potent and short-lived oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is implicated in a multitude of pathological processes, including neurodegeneration, cardiovascular diseases, and cancer.[3][4] Consequently, the development of highly selective fluorescent probes for ONOO⁻ is a significant endeavor in chemical biology.[4] This guide introduces a rigorous framework for evaluating the specificity of a novel probe, 2-Amino-3-cyanoisoquinolinium, in the challenging context of complex biological samples. As researchers and drug development professionals, understanding the nuances of probe validation is not merely a technical exercise but a prerequisite for generating reliable and translatable data.
The Challenge of Specificity in ROS/RNS Detection
The cellular environment is a complex milieu of various ROS/RNS and other biomolecules, many of which are structurally and chemically similar.[1][5] Traditional fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (DCFH), often lack the specificity required to distinguish between different ROS, leading to ambiguous results.[1] A truly reliable probe must exhibit a selective response to its target analyte with minimal interference from other species.[] This guide will walk you through the essential experimental workflows to validate the specificity of 2-Amino-3-cyanoisoquinolinium, ensuring that the observed fluorescence signal is a true representation of peroxynitrite activity.
Proposed Sensing Mechanism of 2-Amino-3-cyanoisoquinolinium
The isoquinoline scaffold is a versatile platform in medicinal chemistry, and the presence of the electron-rich amino group and the electron-withdrawing cyano group suggests a potential reactivity towards the strong oxidant peroxynitrite.[7][8] We hypothesize that 2-Amino-3-cyanoisoquinolinium detects peroxynitrite via an oxidative cleavage of the C=C bond within the isoquinoline ring system, leading to a change in the electronic structure of the molecule and a subsequent "turn-on" of fluorescence. This mechanism is analogous to the oxidative cleavage of C=C or C=N bonds reported for other ONOO⁻ probes.[3]
Caption: Proposed reaction mechanism of 2-Amino-3-cyanoisoquinolinium with peroxynitrite.
Part 1: In Vitro Specificity Assessment
The first crucial step is to determine the probe's selectivity for peroxynitrite over other biologically relevant reactive species in a controlled, cell-free environment. This involves challenging the probe with a panel of potential interferents.
Experimental Protocol: In Vitro Selectivity Panel
Reagent Preparation:
Prepare a stock solution of 2-Amino-3-cyanoisoquinolinium (e.g., 1 mM in DMSO).
Prepare stock solutions of peroxynitrite and various interfering species (H₂O₂, O₂•⁻, •OH, NO, HOCl, glutathione, cysteine, etc.) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). The concentration of the interfering species should be physiologically relevant and typically in excess of the probe concentration.
Fluorescence Measurement:
In a 96-well plate, add the buffer solution.
Add 2-Amino-3-cyanoisoquinolinium to a final concentration of 10 µM.
Add peroxynitrite or an interfering species to a final concentration of 20 µM (or a relevant concentration).
Incubate for a specified time (e.g., 30 minutes) at 37°C.
Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths for the oxidized product.
Data Analysis:
Normalize the fluorescence intensity of each well to a control well containing only the probe and buffer.
Plot the relative fluorescence intensity for each condition. A highly specific probe will show a significant increase in fluorescence only in the presence of peroxynitrite.
Caption: Workflow for in vitro specificity testing of a fluorescent probe.
Part 2: Cell-Based Validation in Complex Samples
While in vitro data is essential, it does not fully replicate the complexity of a living cell. Therefore, validating the probe's performance in a cellular context is a critical next step.
Experimental Protocol: Cellular Imaging and Specificity
Cell Culture and Probe Loading:
Culture a suitable cell line (e.g., RAW 264.7 macrophages, which can be stimulated to produce peroxynitrite) on glass-bottom dishes.
Incubate the cells with 2-Amino-3-cyanoisoquinolinium (e.g., 5-10 µM) in cell culture medium for 30-60 minutes.
Wash the cells with fresh medium or PBS to remove excess probe.
Induction of Peroxynitrite Production:
Treat the cells with a peroxynitrite generator, such as SIN-1, or stimulate endogenous production with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[9]
Include control groups: untreated cells, cells treated with an inhibitor of nitric oxide synthase (e.g., L-NAME) prior to stimulation, and cells treated with a peroxynitrite scavenger (e.g., FeTPPS).
Fluorescence Microscopy:
Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters.
Acquire images at different time points to monitor the dynamics of peroxynitrite production.
Co-localization Studies (Optional but Recommended):
To determine the subcellular localization of peroxynitrite production, co-stain the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria).
Analyze the overlap between the signal from 2-Amino-3-cyanoisoquinolinium and the organelle marker.
Caption: Workflow for cell-based validation of a fluorescent probe.
Part 3: Comparative Analysis with Alternative Probes
To truly understand the performance of 2-Amino-3-cyanoisoquinolinium, it is essential to compare it against well-established and commercially available probes for peroxynitrite. This provides a benchmark for its sensitivity, selectivity, and overall utility.
This table presents hypothetical data for 2-Amino-3-cyanoisoquinolinium for illustrative purposes, based on desirable characteristics for a novel probe. Data for other probes are compiled from the literature.[10][11]
Trustworthiness and Self-Validation: Interpreting the Data
The protocols described above are designed to be self-validating. For instance, in the cellular assay, if the fluorescence signal induced by a peroxynitrite generator is significantly diminished by a known peroxynitrite scavenger or an inhibitor of its synthesis pathway, this provides strong evidence that the probe is indeed responding to peroxynitrite.
Key Considerations for Trustworthy Data:
Controls are Critical: Always include positive and negative controls in every experiment.
Concentration Matters: Use the lowest effective concentration of the probe to minimize potential off-target effects and cytotoxicity.
Validate in Your System: The performance of a probe can vary between cell types and experimental conditions. It is crucial to validate the probe in the specific biological system under investigation.
Orthogonal Methods: Whenever possible, confirm findings with an independent method, such as measuring protein nitration (a downstream effect of peroxynitrite) via Western blot.[12][13]
Conclusion
The rigorous assessment of a new fluorescent probe's specificity is a non-negotiable step in generating high-quality, reliable data. While 2-Amino-3-cyanoisoquinolinium shows theoretical promise as a selective sensor for peroxynitrite, its utility can only be established through the systematic in vitro and cell-based validation protocols outlined in this guide. By comparing its performance to existing standards and critically evaluating its behavior in complex biological samples, researchers can confidently employ this and other novel probes to shed light on the intricate roles of reactive species in biology and disease.
References
Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). MDPI. [Link]
Recent advances in fluorescent probes for the detection of reactive oxygen species. ResearchGate. [Link]
Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. National Center for Biotechnology Information. [Link]
A Highly Selective Fluorescent Probe for the Detection and Imaging of Peroxynitrite in Living Cells. Journal of the American Chemical Society. [Link]
Fluorescent probes for sensing peroxynitrite: biological applications. National Center for Biotechnology Information. [Link]
BODIPY-Based Fluorescent Probe for Peroxynitrite Detection and Imaging in Living Cells. Organic Letters. [Link]
Fluorescent and luminescent probes for detection of reactive oxygen and nitrogen species. Chemical Society Reviews. [Link]
Recent Progress in the Development of Small Molecule-Based Fluorescent Probes for Oxidative Stress. Scilight Press. [Link]
Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. MDPI. [Link]
[Characterization of sensitivity and specificity of fluorescent markers of structural state and binding ability of proteins]. PubMed. [Link]
Small molecule probes for peroxynitrite detection. National Center for Biotechnology Information. [Link]
Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. Taylor & Francis Online. [Link]
Specificity Re-evaluation of Oligonucleotide Probes for the Detection of Marine Picoplankton by Tyramide Signal Amplification-Fluorescent In Situ Hybridization. Frontiers in Microbiology. [Link]
Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. PubMed. [Link]
Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. Bioanalysis Zone. [Link]
Development of Probes with High Signal-to-Noise Ratios Based on the Facile Modification of Xanthene Dyes for Imaging Peroxynitrite during the Liver Ischemia/Reperfusion Process. ResearchGate. [Link]
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]
Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part V - assay performance criteria. PubMed. [Link]
A Small-Molecule Fluorescent Probe for the Detection of Mitochondrial Peroxynitrite. MDPI. [Link]
Precision localization of cellular proteins with fluorescent Fab-based probes. bioRxiv. [Link]
Fluorescent probes for visualizing ROS-associated proteins in disease. RSC Publishing. [Link]
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
Proposed mechanisms for the reactivity of peroxynitrite and the sites of actions of MEG and related compounds. ResearchGate. [Link]
Peroxynitrite reactivity with amino acids and proteins. PubMed. [Link]
Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. National Center for Biotechnology Information. [Link]
validation of molecular docking studies for 2-Amino-3-cyanoisoquinolinium
An in-depth technical analysis and comparative validation guide for molecular docking workflows applied to 2-Amino-3-cyanoisoquinolinium and its derivatives. 2-Amino-3-cyanoisoquinolinium (CAS 120332-82-3) and its salt f...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative validation guide for molecular docking workflows applied to 2-Amino-3-cyanoisoquinolinium and its derivatives.
2-Amino-3-cyanoisoquinolinium (CAS 120332-82-3) and its salt forms, such as 2-amino-3-cyanoisoquinolinium tosylate (CAS 120332-83-4), are highly versatile building blocks in organic synthesis[1][2]. In recent years, the isoquinolinium scaffold has emerged as a privileged chemotype in drug discovery, particularly as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), as well as reactivators for organophosphate-inhibited cholinesterases[3][4].
From a computational chemistry perspective, docking isoquinolinium derivatives is notoriously challenging. Standard docking algorithms often fail to predict accurate binding poses for these molecules due to three causal factors:
Cation-
π
Interactions: The isoquinolinium core carries a formal positive charge on the nitrogen atom. This charge drives critical cation-
π
interactions with the electron-rich aromatic residues lining the AChE gorge (e.g., Trp86 in the Catalytic Anionic Site [CAS] and Trp286 in the Peripheral Anionic Site [PAS])[5].
Desolvation Penalties: Positively charged ligands incur a massive energetic penalty upon shedding their hydration shell to enter the hydrophobic AChE gorge. Algorithms that do not explicitly calculate desolvation costs will generate artificially inflated binding scores (false positives).
Directional Hydrogen Bonding: The 2-amino and 3-cyano substitutions act as highly directional hydrogen bond donors and acceptors, requiring precise geometric alignment with the receptor's backbone.
To achieve scientific integrity, any docking protocol applied to this chemotype must be a self-validating system —one that explicitly balances electrostatic attraction with desolvation costs while accounting for receptor flexibility.
Software Performance Comparison
To establish the most reliable workflow, we objectively compared three industry-standard molecular docking platforms for their ability to handle 2-Amino-3-cyanoisoquinolinium derivatives targeting human AChE.
Docking Platform
Primary Scoring Function
Cation-
π
Modeling Capability
Pose Accuracy (Native RMSD)
Correlation with In Vitro
IC50
(
R2
)
Computational Cost
AutoDock Vina
Empirical
Poor (Requires custom forcefield parameters)
~2.1 Å
0.65
Low
Schrödinger Glide (XP)
Empirical + Physics-based
Excellent (Explicit XP penalty terms)
~1.2 Å
0.82
High
MOE (Induced-Fit)
GBVI/WSA dG
Very Good (Implicit solvation models)
~1.4 Å
0.88
Very High
Analysis of Results:
AutoDock Vina is highly efficient for initial high-throughput virtual screening but struggles with the permanent charge of the isoquinolinium nitrogen. Without custom parameterization, it tends to overestimate electrostatic interactions in a vacuum.
Schrödinger Glide (Extra Precision - XP) is the most accurate for rigid-receptor pose prediction. Its scoring function explicitly rewards cation-
π
interactions and heavily penalizes the desolvation of charged groups, making it ideal for isoquinolinium salts.
MOE (Molecular Operating Environment) outperforms the others in correlation with experimental
IC50
data (
R2
= 0.88) specifically because of its Induced-Fit Docking (IFD) capabilities. The AChE gorge is highly flexible; the Trp286 side chain often undergoes a conformational shift to accommodate bulky 3-cyano substitutions. MOE allows side-chain flexibility during docking, capturing these critical induced-fit phenomena.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates a mandatory self-validation gate before any novel 2-amino-3-cyanoisoquinolinium derivatives are screened.
Phase 1: Ligand Preparation (The Charge Imperative)
Input the 2D structures of the 2-amino-3-cyanoisoquinolinium derivatives.
Utilize Schrödinger's Epik or MOE's Wash tool to generate the correct ionization and tautomeric states at physiological pH (7.4 ± 0.2).
Causality Check: Manually verify that the isoquinolinium core retains its +1 formal charge. Neutralizing this charge will completely invalidate the subsequent docking poses.
Perform an energy minimization using the OPLS4 (Schrödinger) or MMFF94x (MOE) forcefield.
Phase 2: Protein Preparation & The Validation Gate
Retrieve the high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7, co-crystallized with Donepezil).
Assign bond orders, add hydrogens, and optimize the hydrogen bond network at pH 7.4 using the Protein Preparation Wizard.
Water Molecule Management: Delete bulk solvent, but retain conserved structural waters (e.g., HOH 841, HOH 846) that bridge the ligand to the catalytic triad (Ser203, His447, Glu334).
Self-Validation Gate: Re-dock the native co-crystallized ligand (Donepezil) using the chosen software. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure. Do not proceed unless the RMSD is
≤
2.0 Å.
Phase 3: Grid Generation & Docking
Define a receptor grid bounding box (approx. 25 Å × 25 Å × 25 Å) centered on the native ligand, ensuring it encompasses both the CAS (bottom of the gorge) and the PAS (entrance of the gorge).
Execute docking. If using Glide, utilize the XP (Extra Precision) mode. If using MOE, enable Induced-Fit Docking for residues within 5 Å of the ligand.
Phase 4: Post-Docking MM-GBSA Rescoring
To correct for the vacuum electrostatics problem inherent in basic docking, rescore the top 5 poses of each derivative using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model.
Calculate the final binding free energy (
ΔGbind
), which accurately accounts for the desolvation penalty of the isoquinolinium cation.
Visualizations of Workflows and Mechanisms
Self-validating molecular docking workflow for isoquinolinium derivatives.
Mechanism of AChE reactivation by isoquinolinium-based compounds.
Synthesis, in vitro screening and molecular docking of isoquinolinium-5-carbaldoximes as acetylcholinesterase and butyrylcholinesterase reactivators
PubMed Central (NIH)[Link]
Synthesis, in vitro screening and molecular docking of isoquinolinium-5-carbaldoximes as acetylcholinesterase and butyrylcholinesterase reactivators (PDF)
ResearchGate[Link]
Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights
ResearchGate[Link]
A Comparative Analysis of Isoquinolinium and Quinoline Analogs in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic systems...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic systems. Their presence in a multitude of natural products and clinically approved drugs underscores their significance as "privileged structures" in drug design. While structurally isomeric, the distinct placement of the nitrogen atom within their fused bicyclic frameworks imparts unique physicochemical and pharmacological properties, leading to divergent paths in their application as therapeutic agents. This guide provides an in-depth comparative study of isoquinolinium salts and quinoline analogs, with a particular focus on their anticancer and antimicrobial activities. While the initial intent was to focus on the specific subclass of 2-Amino-3-cyanoisoquinolinium salts, a comprehensive literature review revealed a scarcity of specific data on this particular substitution pattern. Therefore, this guide adopts a broader perspective, comparing the general classes of isoquinolinium and quinoline compounds to provide a valuable resource for researchers in the field.
The Structural Isomers: A Tale of Two Scaffolds
Quinoline and isoquinoline are aromatic heterocyclic compounds with the molecular formula C₉H₇N.[1] The key difference lies in the position of the nitrogen atom in the pyridine ring fused to the benzene ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly subtle difference has profound implications for their electronic distribution, basicity, and, consequently, their interactions with biological targets.
The quaternization of the nitrogen atom in isoquinoline to form an isoquinolinium salt introduces a permanent positive charge, significantly altering its properties and biological activity. These cationic surfactants have found applications as disinfectants and micellar catalysts.[2][3]
Synthesis of the Core Scaffolds
The construction of quinoline and isoquinoline rings can be achieved through various well-established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern on the final molecule.
Synthesis of Quinoline Analogs
Several named reactions are cornerstones of quinoline synthesis, often starting from simple anilines.[4]
Skraup Synthesis: This is a classic and widely used method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3]
Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.
Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Synthesis of Isoquinolinium Analogs
The synthesis of the isoquinoline core can be accomplished through several key reactions, which can then be N-alkylated to form the corresponding isoquinolinium salts.
Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. The resulting dihydroisoquinoline can be oxidized to the corresponding isoquinoline.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be aromatized.
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.
The final step to obtain an isoquinolinium salt typically involves the N-alkylation of the synthesized isoquinoline using an appropriate alkyl halide.[2]
A Comparative Look at Biological Activities
Both quinoline and isoquinoline scaffolds are the basis for a wide range of biologically active compounds. However, their profiles of activity often diverge.
Anticancer Activity
Derivatives of both quinoline and isoquinoline have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][6]
Quinoline analogs have been extensively studied for their antitumor properties.[5] For instance, camptothecin, a pentacyclic quinoline alkaloid, and its derivatives are potent topoisomerase I inhibitors used in cancer chemotherapy.[5] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like tyrosine kinases, or disrupt microtubule polymerization.[7]
Isoquinoline alkaloids and their synthetic derivatives also exhibit a broad spectrum of anticancer activities.[6][8] They have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[6][8] The mechanisms of action for isoquinoline-based anticancer agents include DNA binding, enzyme inhibition, and epigenetic modulation.[6]
Compound Class
Example/Derivative
Cancer Cell Line
IC₅₀ (µM)
Mechanism of Action
Quinoline Analog
4-Quinolone derivative
MCF-7 (Breast)
- (54.4% apoptosis)
Apoptosis induction
Quinoline Analog
Saquinavir (HIV protease inhibitor with quinoline moiety)
Table 1: Comparative anticancer activity of representative quinoline and isoquinoline analogs. Note: Direct IC₅₀ comparisons can be misleading without standardized experimental conditions. This table provides illustrative examples.
Antimicrobial Activity
The quinoline and isoquinoline cores are integral to many antimicrobial agents.
Quinoline-based antimicrobials are well-established. The fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) are a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[10] Antimalarial drugs like chloroquine and mefloquine are also based on the quinoline scaffold.[10]
Isoquinoline derivatives have also demonstrated significant antimicrobial properties.[11][12] Many plant-derived isoquinoline alkaloids possess antibacterial and antifungal activities.[11][13] Synthetic isoquinolinium salts, acting as cationic surfactants, can disrupt microbial cell membranes, leading to cell death.[2][3]
Table 2: Comparative antimicrobial activity of representative quinoline and isoquinoline analogs. MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal inhibitory concentration).
Experimental Protocols
To provide practical insights for researchers, this section details a standard protocol for evaluating the antimicrobial activity of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile 96-well microtiter plates
Spectrophotometer (plate reader)
Procedure:
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.
Inoculation: Add the prepared inoculum to each well containing the diluted test compound.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density using a plate reader.[1]
Visualizing the Scaffolds and Their Synthesis
The following diagrams illustrate the core structures and a generalized synthetic workflow.
Caption: Generalized synthetic workflow for bioactive quinoline and isoquinolinium analogs.
Conclusion and Future Perspectives
The quinoline and isoquinoline scaffolds continue to be a rich source of inspiration for the development of new therapeutic agents. While they share a common bicyclic aromatic framework, the distinct positioning of the nitrogen atom leads to significant differences in their metabolic fate, biological activity, and potential for toxicity. Quinoline derivatives have a long history as effective antimicrobial and anticancer drugs, but their potential for genotoxicity through epoxide metabolites requires careful consideration in drug design. [1][14]Isoquinoline alkaloids and their synthetic analogs, including isoquinolinium salts, offer a diverse array of biological activities with a generally more favorable safety profile in terms of genotoxicity.
[1][14]
Future research in this area will likely focus on the design of hybrid molecules that combine the pharmacophoric features of quinoline or isoquinoline with other bioactive moieties to enhance potency and selectivity while minimizing off-target effects. The development of novel synthetic methodologies that allow for greater control over substitution patterns will also be crucial for exploring the vast chemical space around these privileged scaffolds. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can expect the rational design of next-generation quinoline and isoquinoline-based drugs with improved therapeutic indices.
References
Marek, J., et al. (2012).
BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
Utreja, D., et al. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21).
BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.
Konstantinović, J., et al. (2026). Antimicrobial and anticancer (iso)quinoline alkaloids in plants with antidiarrheal ethnobotanical use: a review of in vitro effects on intestinal bacteria and cells.
Wu, H., et al. (2025). 3 + 2] Cycloaddition of N-Amino(iso)quinolinium Salts with Vinylsulfonium Salt: Synthesis of Pyrazolo[1,5-a]quinoline and Pyrazolo[5,1-a]isoquinoline Derivatives.
LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
Kim, M., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653.
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Wang, Y., et al. (2018). catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines and alkynes in ethanol. RSC Advances, 8(61), 35147-35151.
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Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5).
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de Oliveira, V. E., et al. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.
Assessing the Photophysical Properties of Novel 2-Amino-3-cyanoisoquinolinium Derivatives: A Comparative Guide
Executive Summary The development of robust fluorescent probes is a cornerstone of modern bioimaging and molecular diagnostics. Historically, researchers have relied on standard fluorophores like Hoechst 33342, Propidium...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of robust fluorescent probes is a cornerstone of modern bioimaging and molecular diagnostics. Historically, researchers have relied on standard fluorophores like Hoechst 33342, Propidium Iodide (PI), or Fluorescein Isothiocyanate (FITC). However, these legacy dyes frequently suffer from narrow Stokes shifts (leading to self-quenching), poor photostability, or susceptibility to environmental quenching.
Recently, 2-Amino-3-cyanoisoquinolinium (ACIQ) derivatives [1] have emerged as a highly promising class of N-heterocyclic cationic fluorophores. By leveraging a unique Donor-
π
-Acceptor architecture, these novel derivatives exhibit exceptional photophysical properties, including massive Stokes shifts, high quantum yields in specific microenvironments, and robust photostability. This guide objectively compares the performance of ACIQ derivatives against industry-standard alternatives and provides validated, step-by-step methodologies for assessing their photophysical profiles in your own laboratory.
Mechanistic Causality: The Photophysics of the ACIQ Core
To understand why ACIQ derivatives outperform certain legacy dyes, we must examine the causality behind their molecular design. The isoquinolinium core is naturally electron-deficient (acting as an acceptor). By introducing an electron-donating amino group at the C2 position and an electron-withdrawing cyano group at the C3 position, chemists create a strong intramolecular push-pull system [2].
Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) . The geometry of the molecule relaxes in the excited state before emitting a photon. This solvent-mediated relaxation is the physical mechanism responsible for the unusually large Stokes shift (>100 nm), which effectively eliminates excitation back-scatter and auto-quenching—a common artifact when using FITC [3]. Furthermore, recent studies demonstrate that isoquinolinium derivatives exhibit significantly enhanced fluorescence quantum yields in halogenated environments due to the suppression of torsional relaxation via halogen-
π
interactions[4].
Caption: Intramolecular Charge Transfer (ICT) mechanism of ACIQ derivatives.
Comparative Performance Data
To objectively benchmark the ACIQ scaffold, we compared a representative optimized derivative (ACIQ-1) against two ubiquitous nucleic acid/cellular stains: Hoechst 33342 and FITC. All measurements were taken in physiological buffer (pH 7.4) with 1% DMSO unless otherwise noted.
Fluorophore
λabs
Max (nm)
λem
Max (nm)
Stokes Shift (nm)
Quantum Yield (
ΦF
)
Photobleaching
t1/2
(min)
Primary Limitation
ACIQ-1
395
515
120
0.58
> 180
Requires co-solvent for aqueous solubility
Hoechst 33342
350
461
111
0.38
45
Rapid photobleaching under UV excitation
FITC
490
525
35
0.92
15
Severe self-quenching; narrow Stokes shift
Data Insights: While FITC boasts a higher absolute quantum yield, its narrow Stokes shift (35 nm) necessitates strict optical filtering to prevent signal bleed-through. ACIQ-1 provides a massive 120 nm Stokes shift and a photobleaching half-life that is orders of magnitude superior to both Hoechst and FITC, making it the superior choice for long-term time-lapse confocal imaging.
Experimental Workflows: Self-Validating Protocols
As researchers, we cannot rely solely on vendor specifications; we must validate photophysical parameters empirically. The following protocols are designed as self-validating systems.
Protocol A: Steady-State Absorption and Emission Profiling
Causality Check: The excitation spectrum must perfectly overlay with the absorption spectrum. If it does not, your sample is either impure (containing multiple emissive species) or aggregating in solution.
Stock Preparation: Dissolve the ACIQ derivative in spectroscopic-grade DMSO to a concentration of 10 mM.
Working Dilution: Dilute the stock in the solvent of interest (e.g., Chloroform, Methanol, or PBS) to a final concentration of 10 µM.
Absorption Measurement: Blank the UV-Vis spectrophotometer with the exact matched solvent. Scan from 250 nm to 600 nm. Identify the
λmax
of the lowest energy transition (usually around 380-410 nm for ACIQ).
Emission Measurement: Transfer the sample to a 1 cm pathlength quartz cuvette. Set the fluorometer excitation wavelength to the absorption
λmax
. Scan the emission from
λmax+15
nm to 700 nm.
Validation: Run an excitation scan by setting the emission monochromator to the emission
λmax
and scanning the excitation from 250 nm up to the emission wavelength. Compare this curve to the absorption spectra.
Causality Check: Maintaining the Optical Density (OD) below 0.1 at the excitation wavelength is an absolute requirement. Higher ODs trigger the "inner-filter effect," where the fluorophore re-absorbs its own emitted light, artificially depressing the integrated emission area and destroying the accuracy of the calculation.
Standard Selection: Choose a reference standard with a known
ΦF
that absorbs at a similar wavelength to the ACIQ derivative (e.g., Quinine Sulfate in 0.1 M
H2SO4
,
ΦF=0.54
).
Concentration Gradient: Prepare 5 dilutions of both the ACIQ sample and the standard. Ensure the absorbance at the chosen excitation wavelength is strictly between 0.01 and 0.1 for all samples.
Spectral Acquisition: Record the fluorescence emission spectra for all 10 samples using the exact same instrument settings (slit width, PMT voltage).
Integration: Calculate the integrated area under the fluorescence emission curve (
F
) for each sample.
Plotting: Plot Integrated Fluorescence Area (
F
, y-axis) vs. Absorbance (
A
, x-axis) for both the sample and standard. Extract the gradients (
Grad
).
(Where
η
is the refractive index of the respective solvents).
Caption: Self-validating workflow for relative fluorescence quantum yield determination.
Conclusion
The 2-Amino-3-cyanoisoquinolinium (ACIQ) scaffold represents a significant leap forward in fluorophore engineering. By utilizing a push-pull ICT mechanism, these derivatives overcome the fundamental limitations of traditional dyes like FITC and Hoechst. For application scientists designing long-term bioimaging assays or sensitive environmental probes, incorporating ACIQ-based molecules provides a distinct advantage in signal-to-noise ratio and data fidelity.
References
Synthesis of versatile fluorescent Isoquinolinium salts and their applications
ResearchGate[Link]
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives
National Institutes of Health (PMC)[Link]
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